Naftifine Hydrochloride
Description
This compound is the hydrochloride salt form of naftifine, an allylamine derivate with synthetic broad-spectrum antifungal activity. Although the exact mechanism through which this compound exerts its effect is unknown, it appears to selectively inhibit the enzyme squalene 2,3-epoxidase, thereby inhibiting the biosynthesis of sterol. This results in a decreased amount of sterols, especially ergosterol which is the primary fungal membrane sterol, and a corresponding accumulation of squalene in fungal cells. This compound can be fungicidal as well as fungistatic to yeasts depending on the concentration and the organisms involved.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1988 and is indicated for tinea pedis and tinea.
See also: Naftifine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNPKFOFGZHRT-YGCVIUNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045496 | |
| Record name | Naftifine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65473-14-5 | |
| Record name | Naftifine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65473-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftifine hydrochloride [USAN:USP] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAFTIFINE HYDROCHLORIDE | |
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| Record name | Naftifine hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride | |
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| Record name | NAFTIFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UR9N9041 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naftifine Hydrochloride: A Deep Dive into Squalene Epoxidase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Naftifine hydrochloride, a synthetic allylamine antifungal agent, exerts its therapeutic effect by potently and selectively inhibiting the fungal enzyme squalene epoxidase. This crucial enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. This technical guide provides an in-depth exploration of the mechanism of squalene epoxidase inhibition by naftifine, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: Disrupting Fungal Cell Membrane Integrity
Naftifine's primary mechanism of action is the non-competitive inhibition of squalene epoxidase.[1][2] This inhibition disrupts the ergosterol biosynthesis pathway at an early stage, leading to a cascade of events that are detrimental to the fungal cell.[3][4][5]
The two primary consequences of this enzymatic blockade are:
-
Ergosterol Depletion: The inhibition of squalene epoxidase leads to a deficiency of ergosterol in the fungal cell membrane.[5][6] This depletion alters the physical properties of the membrane, increasing its permeability and disrupting the function of membrane-bound enzymes, ultimately hindering fungal growth and replication.[3]
-
Squalene Accumulation: The blockage of the metabolic pathway causes the precursor, squalene, to accumulate to toxic levels within the fungal cell.[5][6] High concentrations of squalene are themselves detrimental, interfering with cell membrane function and contributing to the fungicidal activity of naftifine.[3]
This dual mechanism of action—ergosterol depletion and squalene accumulation—makes naftifine a highly effective antifungal agent.[3]
Quantitative Data on Squalene Epoxidase Inhibition
The inhibitory activity of naftifine and its analogue, terbinafine, against squalene epoxidase has been quantified in various fungal species and compared to its effect on the mammalian enzyme. This selectivity for the fungal enzyme is a key factor in its favorable safety profile.
| Compound | Organism/Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Naftifine | Candida albicans | 1.1 µM | [1][2] | |
| Candida parapsilosis | Slightly more sensitive than C. albicans | [1][2] | ||
| Trichophyton rubrum | 114.6 nM | [4] | ||
| Terbinafine | Candida albicans | 0.03 µM | [1][2] | |
| Trichophyton rubrum | 15.8 nM | [4] | ||
| Rat Liver | 77 µM | [1][2] |
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | MFC Range (µg/mL) | MFC50 (µg/mL) | MFC90 (µg/mL) | Reference(s) |
| Naftifine HCl | All Dermatophytes (75 isolates) | 0.015 - 1.0 | 0.06 | 0.25 | 0.5 - >64 | 8.0 | >32 | [7] |
| Epidermophyton floccosum (75 isolates) | 0.12 - 0.25 | 0.12 | 0.12 | 0.5 - >64 | 8.0 | >32 | [7] |
Experimental Protocols
In Vitro Squalene Epoxidase Inhibition Assay
This assay measures the direct inhibitory effect of naftifine on squalene epoxidase activity.
1. Preparation of Microsomes:
- Fungal cells (e.g., Candida albicans, Trichophyton rubrum) are cultured and harvested.
- The cell walls are disrupted by mechanical means (e.g., glass beads, French press) in a suitable buffer.
- The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound squalene epoxidase.
2. Enzyme Assay:
- The reaction mixture contains the microsomal preparation, a buffer system (e.g., Tris-HCl), and necessary cofactors such as NADPH and FAD.[8][9]
- A radiolabeled substrate, such as [14C]farnesyl pyrophosphate or [14C]squalene, is added to the mixture.[8][10]
- The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a defined period.
- The reaction is terminated by the addition of a strong base (e.g., KOH in methanol).
3. Analysis:
- Lipids are extracted from the reaction mixture using an organic solvent (e.g., hexane).
- The extracted lipids, including the unreacted substrate and the product (2,3-oxidosqualene), are separated by thin-layer chromatography (TLC).
- The radioactivity of the substrate and product spots is quantified using a radio-TLC scanner or by scintillation counting.
- The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control (no inhibitor). IC50 values are determined by testing a range of inhibitor concentrations.
Determination of Ergosterol Biosynthesis Inhibition in Whole Fungal Cells
This method assesses the impact of naftifine on the entire ergosterol biosynthesis pathway within intact fungal cells.
1. Fungal Cell Culture and Treatment:
- Fungal cells are grown in a suitable liquid culture medium.
- A known concentration of this compound is added to the culture. A control culture without the inhibitor is run in parallel.
2. Radiolabeling:
- A radiolabeled precursor of ergosterol biosynthesis, such as [14C]acetate, is added to both the treated and control cultures.[5][6]
- The cultures are incubated for a period to allow for the incorporation of the radiolabel into lipids.
3. Lipid Extraction and Analysis:
- The fungal cells are harvested, and the lipids are extracted using a solvent system (e.g., chloroform:methanol).
- The extracted lipids are saponified to release the sterols.
- The non-saponifiable lipids, which include ergosterol and squalene, are extracted with an organic solvent (e.g., hexane).
- The different lipid fractions are separated by TLC or high-performance liquid chromatography (HPLC).
- The amount of radioactivity in the ergosterol and squalene fractions is quantified to determine the effect of naftifine on their respective levels.
Visualizing the Mechanism and Workflows
Caption: Inhibition of Squalene Epoxidase by Naftifine in the Fungal Ergosterol Biosynthesis Pathway.
Caption: Experimental Workflow for an In Vitro Squalene Epoxidase Inhibition Assay.
Caption: Logical Flow of Naftifine's Antifungal Action from Enzyme Inhibition to Cell Death.
References
- 1. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the antimycotic drug naftifine on growth of and sterol biosynthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-pronged molecular insights into flavonoid-mediated inhibition of squalene epoxidase: a pathway to novel therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09076D [pubs.rsc.org]
physicochemical properties of Naftifine Hydrochloride powder
An In-depth Technical Guide on the Physicochemical Properties of Naftifine Hydrochloride Powder
Introduction
This compound (CAS: 65473-14-5) is a synthetic, broad-spectrum antifungal agent belonging to the allylamine class of compounds.[1] It is primarily used for the topical treatment of superficial dermatomycoses, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[2][3] The mechanism of action involves the selective inhibition of the enzyme squalene 2,3-epoxidase, which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] This inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, disrupting the cell membrane integrity and resulting in fungicidal activity against dermatophytes and fungistatic activity against yeasts.[4][5]
This technical guide provides a comprehensive overview of the core . The information presented is intended for researchers, scientists, and drug development professionals involved in formulation, analytical development, and quality control.
Chemical and Physical Properties
This compound is the hydrochloride salt form of naftifine.[4] It exists as a white to light yellow or off-white crystalline powder.[2][6]
Identification and Molecular Structure
| Property | Value | Source |
| Chemical Name | (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride | [5] |
| Synonyms | Naftin, Exoderil, Naftifungin | [2][7] |
| CAS Number | 65473-14-5 | [5] |
| Molecular Formula | C₂₁H₂₂ClN | [2][8] |
| Molecular Weight | 323.86 g/mol | [2] |
| InChIKey | OLUNPKFOFGZHRT-YGCVIUNWSA-N | [2] |
Physicochemical Data
The following table summarizes key quantitative . These parameters are critical for predicting its behavior during formulation and its bioavailability.
| Property | Value | Source |
| Melting Point | 172-175°C | [2] |
| 174.0 to 180.0 °C | [6] | |
| 177 °C | [7] | |
| pKa (Strongest Basic) | 8.99 (Predicted) | [3][8] |
| logP (Octanol-Water) | 5.4 (Experimental, for Naftifine base) | [9] |
| 4.96 (Predicted, for HCl salt) | [8] | |
| Topological Polar Surface Area | 3.2 Ų | [4] |
| Rotatable Bond Count | 5 | [3][4] |
Solubility Profile
This compound is soluble in polar organic solvents and sparingly soluble in aqueous buffers.[2][10]
| Solvent | Solubility | Source |
| Ethanol | ~5 mg/mL | [10] |
| 8 mg/mL (24.7 mM) | [11] | |
| 25 mg/mL (77.19 mM) | [12] | |
| 50 mg/mL | [2] | |
| DMSO | ~10 mg/mL | [10] |
| 100 mg/mL (308.77 mM) | [11][12] | |
| Dimethyl Formamide (DMF) | Soluble | [10] |
| Methylene Chloride | Soluble | [2] |
| Water | 2.5 mg/mL (7.72 mM) | [11] |
| 0.000229 mg/mL (Predicted) | [8] | |
| Aqueous Buffers (PBS pH 7.2) | Sparingly soluble; ~0.16 mg/mL in a 1:5 DMF:PBS solution | [10] |
Mechanism of Action Pathway
The primary antifungal activity of this compound stems from its interference with the ergosterol biosynthesis pathway in fungi.
Caption: Mechanism of action of Naftifine via inhibition of squalene epoxidase.
Solid-State Characterization
Appearance
This compound is a white to off-white or light yellow crystalline powder.[2][6]
Polymorphism
The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Studies have identified several novel crystalline forms (polymorphs) of this compound, designated as Type I, II, III, and IV.[13] Each form is characterized by a unique X-ray powder diffraction (XRPD) pattern with distinct characteristic absorption peaks at specific 2θ angles.[13] For example, Crystal Form I is characterized by XRPD peaks at 2θ angles of approximately 6.84, 13.54, 15.80, 16.92, and 17.76.[13] The existence of polymorphs necessitates careful control of the crystallization process during manufacturing to ensure batch-to-batch consistency.
Experimental Protocols & Methodologies
A thorough investigation of the physicochemical properties is essential for the quality control and formulation of pharmaceutical products.[14]
General Physicochemical Characterization Workflow
The characterization of an API like this compound powder follows a logical progression from basic identification to detailed performance-related tests.
Caption: General experimental workflow for API physicochemical characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity and quantifying the amount of this compound in bulk material and formulated products.[15][16]
-
Objective: To separate, identify, and quantify this compound and its potential impurities or degradation products.[15]
-
Methodology Example (Isocratic RP-HPLC):
-
Column: Inertsil ODS column.[16]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 35:40:25 v/v/v), with an additive like triethylamine (0.8%), and pH adjusted to 5.5 with acetic acid.[16]
-
Flow Rate: 1.4 mL/min.[16]
-
Retention Time: Approximately 4.0 minutes under these conditions.[16]
-
-
Validation: The method is validated for linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control.[15][16]
HPLC Analysis Workflow
Caption: A typical workflow for the HPLC analysis of this compound.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and thermal behavior of the powder. It can also be used to detect polymorphism, as different crystal forms will have different melting points and thermal transition profiles.
-
Protocol: A small, accurately weighed sample of this compound powder is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). The heat flow to the sample is measured relative to an empty reference pan. The melting point is observed as an endothermic peak on the resulting thermogram.
X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline structure and detect polymorphism.
-
Protocol: A sample of the powder is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystal form.[13]
Particle Size Analysis
-
Objective: To determine the particle size distribution of the powder, which affects dissolution rate, flowability, and content uniformity in solid dosage forms.
-
Protocol: Laser diffraction is a common method. The powder is dispersed in a suitable medium and passed through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size. Detectors measure the scattered light intensity at various angles, and this data is used to calculate the particle size distribution.[18]
Stability
This compound should be stored in a well-ventilated, dry place, protected from light, and kept in a tightly closed container. Recommended storage temperatures are often between 2-8°C.[2] Stability studies are crucial to determine the shelf-life of the API and the final drug product. Forced degradation studies (exposing the drug to heat, light, acid, base, and oxidation) are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods like HPLC.[15]
Conclusion
This guide provides a detailed overview of the essential . A thorough understanding and characterization of its solubility, solid-state properties, and stability are fundamental for the successful development of safe, effective, and stable pharmaceutical formulations. The experimental protocols outlined, particularly HPLC and XRPD, are critical tools for ensuring the quality and consistency of the active pharmaceutical ingredient.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 65473-14-5 [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C21H22ClN | CID 5281098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 65473-14-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | Hedgehog/Smoothened | Antibiotic | TargetMol [targetmol.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. CN107857705A - this compound crystal formation and preparation method thereof - Google Patents [patents.google.com]
- 14. labinsights.nl [labinsights.nl]
- 15. Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns | Yakupov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 16. researchgate.net [researchgate.net]
- 17. RP-HPLC method for quantitative estimation of this compound in formulated products: development and validation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 18. researchgate.net [researchgate.net]
Spectroscopic and Chromatographic Characterization of Naftifine Hydrochloride: A Technical Guide
Introduction: Naftifine Hydrochloride is a synthetic allylamine antifungal agent renowned for its broad-spectrum activity against a variety of dermatophytes, the fungi responsible for common skin infections like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1][2] Its mechanism of action involves the specific inhibition of squalene 2,3-epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] This disruption leads to a fungicidal accumulation of squalene and a deficiency of ergosterol, compromising the integrity of the fungal cell membrane.[3][6][7]
This technical guide provides an in-depth overview of the core spectroscopic and chromatographic methods used for the analysis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and quality control.
Chemical Identity and Physicochemical Properties
The foundational step in the analysis of any active pharmaceutical ingredient (API) is the confirmation of its identity and basic properties.
| Property | Value | Reference(s) |
| Chemical Name | (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride | [8][9] |
| Molecular Formula | C₂₁H₂₂ClN | [7][8] |
| Molecular Weight | 323.9 g/mol | [7] |
| CAS Number | 65473-14-5 | [8][10] |
| Appearance | White to off-white crystalline powder | [11] |
| Melting Point | 172-180 °C | [11] |
| Solubility | Soluble in ethanol (~50 mg/mL) and DMSO (~5 mg/mL); Insoluble in water. | [8][10][11] |
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Naftifine's efficacy stems from its targeted disruption of fungal cell membrane synthesis. The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of action of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis and identification of this compound, based on the absorption of ultraviolet light by its chromophoric structures, namely the naphthalene and phenyl rings.
Experimental Protocol
-
Solvent Selection: Use spectroscopic grade methanol or ethanol.
-
Standard Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL).
-
Working Solution: Dilute the stock solution to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Instrumentation: Use a calibrated double-beam UV-Visible spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 65473-14-5 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. This compound | C21H22ClN | CID 5281098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. apexbt.com [apexbt.com]
- 11. chembk.com [chembk.com]
In Vitro Spectrum of Activity for Naftifine Hydrochloride: A Technical Guide
Abstract
Naftifine Hydrochloride is a synthetic allylamine antifungal agent renowned for its broad-spectrum activity, particularly against dermatophytes, the fungi responsible for common superficial skin infections. This technical guide provides an in-depth analysis of the in vitro activity of this compound, its mechanism of action, and the standardized protocols used for its evaluation. Quantitative data from multiple studies are summarized to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a member of the allylamine class of antifungals. Its primary mechanism of action is the specific inhibition of the fungal enzyme squalene 2,3-epoxidase.[1][2][3] This enzyme is a critical component in the fungal sterol biosynthesis pathway, responsible for converting squalene to 2,3-oxidosqualene, a precursor to ergosterol.[2] Ergosterol is the principal sterol in fungal cell membranes, where it regulates fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of squalene epoxidase by naftifine has a dual antifungal effect:
-
Ergosterol Depletion : The blockage of the pathway leads to a deficiency of ergosterol, which compromises the structural integrity and function of the fungal cell membrane.[2][4]
-
Squalene Accumulation : The upstream blockage causes a buildup of intracellular squalene, which is toxic to fungal cells at high concentrations, leading to further membrane disruption and cell death.[1][2][5]
This mechanism results in fungicidal activity against dermatophytes and fungistatic activity against yeasts like Candida species.[6][7][8] The selective toxicity of naftifine is attributed to the significantly higher sensitivity of the fungal squalene epoxidase enzyme compared to its mammalian counterpart.[9]
In Vitro Spectrum of Activity
Naftifine has demonstrated potent in vitro activity against a wide range of fungi. Its efficacy is most pronounced against dermatophytes.[10][11] It also exhibits activity against various molds and yeasts, although generally to a lesser extent.[11][12]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound against various fungal groups.
Table 1: In Vitro Activity of this compound Against Dermatophytes
| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Activity Type |
| Trichophyton rubrum | 350 (combined) | 0.015 - 1.0[10][13][14] | 0.06[10] | 0.25[10] | Primarily Fungicidal[10] |
| Trichophyton mentagrophytes | 350 (combined) | 0.015 - 1.0[10][13][14] | 0.06[10] | 0.25[10] | Primarily Fungicidal[10] |
| Trichophyton tonsurans | 350 (combined) | 0.015 - 1.0[10][13][14] | 0.06[10] | 0.25[10] | Primarily Fungicidal[10] |
| Epidermophyton floccosum | 350 (combined) | 0.015 - 1.0[10][13][14] | 0.06[10] | 0.25[10] | Primarily Fungistatic[10] |
| Microsporum canis | 350 (combined) | 0.015 - 1.0[10][13][14] | 0.06[10] | 0.25[10] | Primarily Fungistatic[10] |
| General Dermatophytes | 38 | 0.1 - 0.2[12] | - | - | Fungicidal[12] |
Table 2: In Vitro Activity of this compound Against Yeasts and Molds
| Organism | No. of Strains | MIC Range (µg/mL) | Activity Type |
| Candida spp. | 77 | 1.5 - >100[12] | Primarily Fungistatic[6][7] |
| Candida albicans | - | - | Fungistatic[6][8] |
| Aspergillus spp. | 6 | 0.8 - 12.5[12] | Moderately Active[11] |
| Sporothrix schenckii | 2 | 0.8 - 1.5[12] | Moderately Active[11] |
Experimental Protocols for Susceptibility Testing
The determination of in vitro activity (MIC and MFC) is performed using standardized methodologies, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M38-A2)
The broth microdilution method is a standard procedure for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.[10]
Methodology:
-
Drug Preparation: this compound is dissolved in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted in RPMI 1640 medium within a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium (e.g., potato dextrose agar). The conidia are harvested and suspended in sterile saline. The suspension is adjusted using a spectrophotometer to a specified optical density, which corresponds to a standard conidial concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL for dermatophytes).[15]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed visually compared to the drug-free growth control well.[16]
-
MFC Determination (Optional): To determine if the drug is fungicidal or fungistatic, a small aliquot (e.g., 100 µL) is taken from the wells showing no growth and subcultured onto an agar plate. The MFC is the lowest drug concentration that results in no fungal growth on the subculture plate after incubation. Fungicidal activity is often defined as an MFC within 2-3 dilutions (≤4x) of the MIC.[10]
Potential for Resistance
Studies investigating the potential for resistance development have shown promising results for this compound. In one study, six strains of dermatophytes were subjected to 15 serial passages in the presence of the drug. The MICs for all isolates remained constant throughout the passages, indicating that naftifine did not induce resistance under these in vitro conditions.[10][13] To date, there have been no significant reports of resistance developing in organisms that were initially susceptible to naftifine.[17]
Conclusion
This compound exhibits potent in vitro antifungal activity, characterized by a broad spectrum that is particularly effective against the dermatophytes responsible for most superficial fungal infections of the skin. Its mechanism of action, the inhibition of squalene epoxidase, provides a fungicidal effect against these key pathogens. Standardized testing protocols confirm its low MIC values against Trichophyton, Microsporum, and Epidermophyton species. Furthermore, the lack of induced resistance in laboratory studies suggests a durable efficacy, making it a valuable agent in the topical treatment of dermatomycoses.
References
- 1. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C21H22ClN | CID 5281098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naftifine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Naftifine - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of naftifine, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro antifungal activity of this compound against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. drugs.com [drugs.com]
Naftifine Hydrochloride: A Comprehensive Technical Guide on its Potential as a Lead Compound
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Naftifine hydrochloride, a synthetic allylamine antifungal agent, has long been a cornerstone in the topical treatment of superficial dermatomycoses. Its well-defined mechanism of action, targeting a critical enzyme in the fungal cell membrane biosynthesis pathway, combined with a favorable safety profile, positions it as an exemplary lead compound for the development of novel antifungal agents. This technical guide delves into the core scientific principles of naftifine, presenting its mechanism of action, structure-activity relationships, and antifungal efficacy through quantitative data, detailed experimental protocols, and visual workflows. The objective is to provide a comprehensive resource for researchers aiming to leverage the naftifine scaffold for future drug discovery and development initiatives.
Introduction: The Allylamine Antifungal Naftifine
This compound is a first-generation allylamine antifungal drug, primarily utilized for the topical treatment of tinea pedis, tinea cruris, and tinea corporis.[1][2] Its fungicidal activity against a broad spectrum of dermatophytes, such as Trichophyton, Microsporum, and Epidermophyton species, has been well-established.[3] Beyond its antifungal properties, naftifine also exhibits clinically significant anti-inflammatory and antibacterial effects, which can be beneficial in treating inflamed fungal infections.[4][5] The unique mode of action, targeting squalene epoxidase, distinguishes it from other antifungal classes like azoles and polyenes, making it a valuable therapeutic agent and an intriguing starting point for new drug development.[2][6]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary antifungal action of this compound is the specific inhibition of the enzyme squalene 2,3-epoxidase (also known as squalene monooxygenase).[4][7] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for the conversion of squalene to 2,3-epoxysqualene.[3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[4]
The inhibition of squalene epoxidase by naftifine leads to two significant downstream effects that contribute to its antifungal activity:
-
Depletion of Ergosterol: The blockage of the pathway leads to a deficiency in ergosterol, which compromises the structural integrity and function of the fungal cell membrane. This results in increased permeability and, ultimately, cell death.[4][8]
-
Accumulation of Squalene: The inhibition of the enzyme causes a buildup of its substrate, squalene, within the fungal cell.[3] High concentrations of intracellular squalene are toxic to the cell, further contributing to the antifungal effect.[4]
This dual mechanism of action, combining fungistatic (due to ergosterol depletion) and fungicidal (due to squalene accumulation) effects, makes naftifine a highly effective antifungal agent.[7]
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Quantitative Data: In Vitro Antifungal Activity
The potency of this compound has been quantified against a wide range of fungal pathogens. The following tables summarize key in vitro activity data, including Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.
Table 1: MIC and MFC of this compound against Dermatophytes[9]
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) |
| Trichophyton rubrum | 150 | 0.015 - 0.25 | 0.03 | 0.12 | 0.03 - 0.5 |
| Trichophyton mentagrophytes | 100 | 0.015 - 0.5 | 0.06 | 0.25 | 0.03 - 1.0 |
| Trichophyton tonsurans | 50 | 0.03 - 1.0 | 0.12 | 0.5 | 0.06 - 2.0 |
| Epidermophyton floccosum | 25 | 0.03 - 0.25 | 0.12 | 0.25 | 0.12 - 2.0 |
| Microsporum canis | 25 | 0.06 - 1.0 | 0.25 | 1.0 | 0.25 - >2.0 |
| All Dermatophytes | 350 | 0.015 - 1.0 | 0.06 | 0.25 | N/A |
MIC₅₀: Minimum inhibitory concentration for 50% of the isolates. MIC₉₀: Minimum inhibitory concentration for 90% of the isolates.
Table 2: IC₅₀ Values of Naftifine Against Fungal Enzymes
| Enzyme | Organism | IC₅₀ | Reference |
| Squalene monooxygenase | Candida albicans | 6.50 (pIC₅₀) | [9] |
| Dehydrosqualene desaturase | Staphylococcus aureus | 6.53 (pIC₅₀) | [9] |
pIC₅₀ is the negative log of the IC₅₀ value.
Experimental Protocols
Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)
The determination of MIC and MFC values for this compound is performed following the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in viable organisms (MFC).
Materials:
-
This compound stock solution
-
96-well U-bottom microdilution plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, standardized to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL
-
Spectrophotometer
-
Incubator
-
Sabouraud dextrose agar (SDA) plates
Procedure:
-
Drug Dilution: A serial twofold dilution of this compound is prepared in the 96-well plates using RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are grown on SDA, and a suspension is prepared in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, and then further diluted to achieve the final inoculum concentration.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for a duration dependent on the fungal species (e.g., 48-72 hours for Trichophyton spp.).
-
MIC Determination: The MIC is determined as the lowest concentration of naftifine that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or with a spectrophotometer.[12]
-
MFC Determination: An aliquot from each well showing no visible growth is subcultured onto an SDA plate. The plates are incubated at 35°C until growth is seen in the control subcultures. The MFC is the lowest drug concentration from which there is no fungal growth on the subculture plate.
Experimental Workflow Diagram
Caption: Workflow for MIC and MFC determination.
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common approach involves a three-step process.[13]
Step 1: Synthesis of 1-Chloromethyl Naphthalene
-
Naphthalene is reacted with paraformaldehyde and hydrochloric acid in the presence of glacial acetic acid and phosphoric acid.
-
The mixture is heated, and upon cooling, the crude 1-chloromethyl naphthalene is separated and washed.
Step 2: Synthesis of N-methyl-1-naphthyl Methylamine
-
The crude 1-chloromethyl naphthalene is reacted with methylamine to form N-methyl-1-naphthyl methylamine.
Step 3: Synthesis of this compound
-
N-methyl-1-naphthyl methylamine is reacted with cinnamyl chloride in a suitable solvent with an acid binding agent (e.g., NaOH in toluene).
-
The resulting naftifine base is then acidified with hydrochloric acid to yield this compound, which can be purified by recrystallization.
Alternative methods, such as a one-pot three-component reaction involving an amine, formaldehyde, and styrene catalyzed by a Lewis acid, have also been developed to simplify the process.[14][15]
Naftifine as a Lead Compound: Structure-Activity Relationships (SAR)
The potential of naftifine as a lead compound stems from its well-defined structure, which allows for systematic modification to explore and optimize its antifungal activity. SAR studies have revealed key structural requirements for its antimycotic effects.[6]
-
Tertiary Allylamine Function: This functional group is considered a prerequisite for antifungal activity.
-
N-Methyl Group: While not strictly essential, the methyl group generally provides optimal activity.
-
Naphthylmethyl Group: This bulky, lipophilic group is crucial for potent activity. Modifications to the naphthalene ring can modulate activity and spectrum.
-
Cinnamyl Group (Phenyl Ring): The phenyl ring of the cinnamyl group is the most amenable to variation. Substitutions on this ring can be made to alter pharmacokinetic properties and potentially enhance activity against specific fungal species.[6]
The established SAR provides a rational basis for designing new naftifine derivatives with improved potency, a broader spectrum of activity, or enhanced pharmacokinetic profiles.
Lead Compound Development Logic
References
- 1. tandfonline.com [tandfonline.com]
- 2. Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Naftifine: a review. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C21H22ClN | CID 5281098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. naftifine [drugcentral.org]
- 10. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN1324790A - this compound synthesizing process - Google Patents [patents.google.com]
- 14. CN103664631B - Preparation method of this compound - Google Patents [patents.google.com]
- 15. CN103664631A - Preparation method of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Naftifine Hydrochloride In Vitro Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antifungal susceptibility testing of Naftifine Hydrochloride. The information is curated for professionals in research and drug development, focusing on standardized methodologies and data interpretation.
Introduction
This compound is a synthetic allylamine antifungal agent renowned for its potent activity against dermatophytes, the fungi responsible for common skin, hair, and nail infections.[1][2] Its primary mechanism of action involves the specific inhibition of the squalene epoxidase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[1][3][4] This inhibition leads to a deficiency in ergosterol, which is vital for fungal cell membrane integrity, and a toxic intracellular accumulation of squalene, ultimately resulting in fungal cell death.[1][3] In vitro susceptibility testing is crucial for evaluating its efficacy against various fungal isolates, monitoring for potential resistance, and guiding further research.
Mechanism of Action: Squalene Epoxidase Inhibition
Naftifine targets the fungal cell membrane's synthesis pathway at an earlier stage than azole antifungals. The inhibition of squalene epoxidase disrupts the conversion of squalene to 2,3-epoxysqualene, the precursor to lanosterol and subsequently ergosterol.[1][3] This dual-action of ergosterol depletion and squalene accumulation contributes to its primarily fungicidal effect against dermatophytes.[2][5]
Quantitative Data Summary
This compound has demonstrated potent in vitro activity against a wide array of dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various studies.
Table 1: In Vitro Activity of this compound Against Dermatophytes
| Fungal Group | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| All Dermatophytes | 350 | 0.015 - 1.0 | 0.06 | 0.25 | [6][7][8] |
| Dermatophytes | 38 | 0.1 - 0.2 | N/A | N/A | [5][9] |
| T. mentagrophytes / T. interdigitale Complex | 498 | N/A | N/A | 8.0 |[10] |
Table 2: Fungicidal Activity of this compound
| Fungal Species | MFC Range (µg/mL) | Fungicidal Activity | Reference |
|---|---|---|---|
| Trichophyton spp. | 0.125 - 0.25 | Fungicidal against 85% of isolates | [7][11][12] |
| E. floccosum | 0.5 - 8.0 | N/A |[7] |
Table 3: In Vitro Activity Against Other Fungi
| Fungal Group | No. of Strains | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Aspergillus spp. | 6 | 0.8 - 12.5 | [5][9] |
| Candida spp. | 77 | 1.5 - >100 |[5][9] |
Note: MIC values can vary based on the specific testing methodology and fungal isolates.
Experimental Protocols
Standardized protocols are essential for reproducible in vitro antifungal susceptibility testing. The methods outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly the M38-A2 document for filamentous fungi.[6][13][14][15][16]
Protocol 1: Broth Microdilution Susceptibility Testing
This method is the reference standard for determining the MIC of antifungal agents against filamentous fungi.[16][17]
References
- 1. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of naftifine, a new antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of naftifine, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro antifungal activity of this compound against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. journals.asm.org [journals.asm.org]
- 14. njccwei.com [njccwei.com]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 17. img.antpedia.com [img.antpedia.com]
Application Note: Quantitative Analysis of Naftifine Hydrochloride Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the quantitative analysis of Naftifine Hydrochloride in pharmaceutical formulations using validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods. This compound is an allylamine antifungal agent that functions by inhibiting the enzyme squalene epoxidase, a critical component in the fungal cell membrane synthesis pathway. Accurate and precise analytical methods are essential for quality control and formulation development. The methodologies outlined here are designed for routine quality control, offering simplicity, precision, and efficiency.
Introduction
This compound is a widely used topical antifungal agent effective against a broad spectrum of dermatophytes, yeasts, and molds. Its therapeutic efficacy relies on the inhibition of squalene epoxidase, which disrupts ergosterol biosynthesis and compromises the integrity of the fungal cell membrane. To ensure the quality and potency of pharmaceutical products containing this compound, robust analytical methods for its quantification are necessary. This application note details two distinct HPLC methods for the determination of this compound, suitable for various laboratory settings and sample matrices.
Mechanism of Action: Inhibition of Squalene Epoxidase
The primary mechanism of action for this compound is the non-competitive inhibition of the enzyme squalene epoxidase. This enzyme is a key catalyst in the ergosterol biosynthesis pathway in fungi. By blocking this step, naftifine leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell. This disruption of the cell membrane's integrity ultimately leads to fungal cell death.
Application Notes: Naftifine Hydrochloride in Dermatophyte Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Naftifine Hydrochloride, a synthetic allylamine antifungal agent, for studying and treating dermatophyte infections in laboratory settings. The following sections detail its mechanism of action, in vitro efficacy with associated protocols, and application in in vivo models.
Mechanism of Action
This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[1] Specifically, it inhibits the enzyme squalene epoxidase.[1][2][3] This inhibition blocks the conversion of squalene to 2,3-epoxysqualene, a key precursor to lanosterol and, ultimately, ergosterol.[1][4] The disruption of this pathway has a dual fungicidal effect:
-
Ergosterol Depletion: The lack of ergosterol compromises the fungal cell membrane's structural integrity and fluidity, impairing its function and leading to cell death.[1]
-
Squalene Accumulation: The blockage leads to a toxic intracellular accumulation of squalene, which further disrupts membrane function and is lethal to the fungal cell.[1][4]
This mechanism is distinct from azole antifungals, which act further down the pathway at the 14α-demethylase enzyme.[5]
References
- 1. Optimizing Topical Antifungal Therapy for Superficial Cutaneous Fungal Infections: Focus on Topical Naftifine for Cutaneous Dermatophytosis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Therapeutic effects of compound naftifine cream on experimental dermatophytosis in guinea pigs | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and Safety of Naftifine HCl Cream 2% in the Treatment of Pediatric Subjects With Tinea Corporis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. In vivo antimycotic activity of naftifine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo cutaneous penetration and antifungal activity of naftifine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Naftifine Hydrochloride
For Research Purposes
These application notes provide detailed protocols for the synthesis of Naftifine Hydrochloride, a topical antifungal agent. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Naftifine is a synthetic allylamine antifungal agent.[1] Its hydrochloride salt is utilized in topical treatments for fungal infections of the skin, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2] The mechanism of action involves the inhibition of the enzyme squalene epoxidase, which plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3][4][5] This inhibition leads to a deficiency in sterols and an accumulation of squalene within the fungal cells, ultimately resulting in cell death.[2][4] Naftifine has demonstrated efficacy against a broad spectrum of dermatophytes, including Trichophyton, Microsporum, and Epidermophyton species, as well as activity against Aspergillus species and yeasts like Candida.[3][6]
This document outlines two common methods for the synthesis of this compound for research applications.
Method 1: Synthesis from (E)-N-methylcinnamylamine and 1-Chloromethylnaphthalene
This is a widely cited method for the preparation of this compound.
Experimental Protocol:
Step 1: Synthesis of Naftifine Free Base
-
To a reaction vessel, add (E)-N-methylcinnamylamine.
-
Add toluene as the solvent.
-
Add a 15% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to 86°C with stirring.
-
Slowly add 1-chloromethylnaphthalene to the reaction mixture.
-
Maintain the reaction at 86°C for 6 hours.[3]
-
After the reaction is complete, allow the mixture to cool and the layers to separate.
-
Collect the organic phase containing the Naftifine free base.
Step 2: Formation of this compound
-
Cool the organic phase from Step 1 in an ice-water bath to 15°C.
-
Slowly add concentrated hydrochloric acid (HCl) while stirring to adjust the pH to approximately 2.
-
Continue stirring for 30 minutes at 15°C.
-
Raise the temperature to 20°C and continue stirring for an additional 3 hours to allow for precipitation of this compound.[3]
-
Collect the precipitate by filtration.
-
Wash the filter cake with toluene.
Step 3: Recrystallization and Purification
-
Add the crude this compound to isopropyl alcohol.
-
Heat the mixture to 85°C until the solid is completely dissolved.[3]
-
Slowly cool the solution at a rate of 10°C per hour. A precipitate should start to form around 35°C.
-
Continue cooling to 20°C and hold at this temperature for 3 hours to complete the crystallization.
-
Filter the mixture to collect the purified this compound.
-
Dry the product under vacuum at 45°C.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | (E)-N-methylcinnamylamine, 1-Chloromethylnaphthalene | [3] |
| Reagents | Sodium hydroxide, Toluene, Hydrochloric acid, Isopropyl alcohol | [3] |
| Reaction Temperature | Step 1: 86°C; Step 2: 15-20°C; Step 3: 85°C then cool to 20°C | [3] |
| Reaction Time | Step 1: 6 hours; Step 2: 3.5 hours | [3] |
| Yield | 68.0% | [3] |
| Purity (HPLC) | 99.4% | [3] |
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via Method 1.
Method 2: Synthesis from 1-Naphthoic Acid
This alternative synthetic route begins with 1-naphthoic acid.
Experimental Protocol:
Step 1: Synthesis of N-methyl-1-naphthamide
-
In a reaction vessel under a nitrogen atmosphere, add 1-naphthoic acid.
-
Slowly add thionyl chloride (SOCl₂) and heat the mixture to 80°C for 2 hours to form 1-naphthoyl chloride.[7]
-
Remove any unreacted SOCl₂ under reduced pressure.
-
Dissolve the resulting 1-naphthoyl chloride in dichloromethane.
-
Add an aqueous solution of methylamine and stir at room temperature for 12 hours.[7]
-
Pour the reaction mixture into a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic phases and concentrate to obtain N-methyl-1-naphthamide.
Step 2: Synthesis of Carbonylated Naftifine
-
Combine N-methyl-1-naphthamide, formaldehyde, and styrene in a suitable organic solvent (e.g., THF, toluene).
-
Add a Lewis acid catalyst (e.g., FeCl₃, CuCl₂, BF₃·OEt₂).[7]
-
The reaction proceeds via a multi-component reaction to form the carbonylated naftifine intermediate.
Step 3: Reduction to Naftifine
-
To a solution of the carbonylated naftifine from Step 2 in diethylene glycol, add potassium hydroxide (KOH) and hydrazine hydrate.
-
Heat the mixture at 80-110°C for 1-5 hours.
-
Increase the temperature to 160-210°C and continue the reaction for another 1-5 hours to yield the crude Naftifine free base.[7][8]
Step 4: Formation and Purification of this compound
-
Dissolve the crude Naftifine in ethyl acetate.
-
Cool the solution to 0°C and add a solution of HCl in ethyl acetate dropwise with stirring.[8]
-
Continue stirring for 2 hours to allow for precipitation.
-
Collect the precipitate by suction filtration and wash the filter cake with cold ethyl acetate.
-
Recrystallize the product from a mixed solvent of ethyl acetate and methanol to obtain pure this compound.[8]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-Naphthoic acid | [7] |
| Key Intermediates | N-methyl-1-naphthamide, Carbonylated Naftifine | [7] |
| Reduction Reagents | Hydrazine hydrate, Potassium hydroxide | [7][8] |
| Final Yield | 60.8% - 61.6% | [8] |
| Melting Point | 175-177°C | [8] |
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via Method 2.
Mechanism of Antifungal Action
The antifungal activity of Naftifine stems from its ability to inhibit squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This selective inhibition disrupts the fungal cell membrane integrity.
Caption: Mechanism of action of Naftifine as a squalene epoxidase inhibitor.
Characterization
The final product should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized this compound. A purity of ≥98% is generally desirable for research purposes.[3]
-
Melting Point: The melting point of this compound is reported to be in the range of 175-177°C.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the final compound.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of Naftifine.
These protocols provide a foundation for the synthesis of this compound in a research setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.
References
- 1. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 65473-14-5 [chemicalbook.com]
- 4. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Development, optimization and characterization of nanoemulsion loaded with clove oil-naftifine antifungal for the management of tinea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CN103664631A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN103664631B - Preparation method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Determining Naftifine Hydrochloride Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftifine Hydrochloride is a topical antifungal agent belonging to the allylamine class. Its primary mechanism of action in fungal cells is the inhibition of the enzyme squalene epoxidase. This enzyme is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of squalene epoxidase leads to a deficiency of ergosterol and an accumulation of toxic levels of squalene within the fungal cell, ultimately resulting in fungicidal activity. While its antifungal properties are well-documented, understanding the potential cytotoxic effects of this compound on mammalian cells is crucial for comprehensive safety and efficacy profiling in drug development.
These application notes provide detailed protocols for a panel of cell culture-based assays to determine the cytotoxicity of this compound. The assays described herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of specific cell death pathways.
Key Cytotoxicity Assays
A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. The following assays provide quantitative data on different aspects of cellular viability and death.
MTT Assay (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity)
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Cell Cycle Analysis
Analysis of the cell cycle distribution by flow cytometry can reveal if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), which can be a hallmark of cytotoxicity or cytostatic effects. Cells are stained with a DNA-binding dye, and the fluorescence intensity, which is proportional to the DNA content, is measured.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 in cell lysates, providing a quantitative measure of apoptosis induction.
Mitochondrial Membrane Potential (ΔΨm) Assay
Mitochondrial dysfunction is an early indicator of cellular stress and can precede apoptosis. This assay utilizes fluorescent dyes that accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity indicates a loss of ΔΨm, suggesting mitochondrial-mediated cytotoxicity.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of this compound.
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Endpoint | This compound IC50 (µM) |
| Human Keratinocytes (HaCaT) | MTT | Cell Viability | Data not available in literature |
| LDH | Membrane Integrity | Data not available in literature | |
| Human Dermal Fibroblasts (HDF) | MTT | Cell Viability | Data not available in literature |
| LDH | Membrane Integrity | Data not available in literature | |
| Human Melanoma (A375) | MTT | Cell Viability | Data not available in literature |
| LDH | Membrane Integrity | Data not available in literature |
Note: The IC50 values are hypothetical as specific data for this compound in these mammalian cell lines were not found in the reviewed literature. Researchers should determine these values experimentally.
Experimental Protocols
MTT Assay Protocol
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HaCaT, HDF, A375)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay Protocol
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions and determine the IC50 value.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
While the primary target of this compound is squalene epoxidase in fungi, high concentrations might off-target effects in mammalian cells. A hypothetical pathway leading to cytotoxicity could involve the induction of apoptosis.
Application Notes and Protocols: Naftifine Hydrochloride Nanoemulgel for Enhanced Topical Delivery
Introduction
Naftifine Hydrochloride is a synthetic allylamine antifungal agent effective against a broad spectrum of dermatophytes, which are fungi that cause common skin infections like tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2] As a BCS Class IV drug, this compound exhibits both poor water solubility and low permeability, which can limit its efficacy in conventional topical formulations.[1] To overcome these limitations, advanced drug delivery systems such as nanoemulgels are being explored.
A nanoemulgel is a formulation that combines a nanoemulsion with a hydrogel.[3] The nano-sized droplets of the emulsion enhance the solubilization of lipophilic drugs like Naftifine and facilitate their penetration through the stratum corneum, the outermost layer of the skin.[4][5] The gel matrix provides a desirable consistency for topical application, improves spreadability, and can offer controlled or sustained drug release.[4][5] This dual system of a nanoemulsion incorporated into a gel base presents a promising approach to improve the therapeutic outcomes of topical this compound treatment.[4][5]
Application Notes
The nanoemulgel formulation of this compound is designed to offer several advantages over conventional topical preparations:
-
Enhanced Drug Delivery: The nano-sized droplets of the emulsion can penetrate the skin more effectively, leading to a higher concentration of the drug at the site of infection.[4][5]
-
Improved Patient Compliance: The non-greasy nature and good spreadability of the gel base make it more cosmetically elegant and comfortable for patients to use.[4]
-
Controlled Release: The gel matrix can be tailored to provide a sustained release of this compound, potentially reducing the frequency of application.[1]
-
Increased Stability: The nanoemulgel formulation has demonstrated good stability, which is crucial for maintaining the therapeutic efficacy of the product over its shelf life.[1]
Data Presentation
The following tables summarize the quantitative data from studies on this compound nanoemulgel formulations.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Viscosity (cP) | Drug Content (%) |
| Nanoemulsion | 119 - 310 | 0.2 - 0.4 | +28.31 ± 1.37 | - | - |
| Nanoemulgel | - | - | - | Varies based on gelling agent | ~98 - 99 |
Data compiled from multiple sources.[1][4][6][7]
Table 2: In Vitro Drug Release and Permeation Parameters
| Formulation | Cumulative Drug Release (%) | Permeation Flux (µg/cm²/h) |
| Nanoemulsion | 18 - 69 (across rat skin) | - |
| Nanoemulgel | Significantly higher than nanoemulsion alone | - |
| Commercial Product | Lower than optimized nanoemulsion | - |
Data compiled from multiple sources.[4][6]
Table 3: Antifungal Activity of this compound
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 0.015 - 1.0 | 0.06 | 0.25 |
| Trichophyton mentagrophytes | 0.015 - 1.0 | 0.06 | 0.25 |
| Trichophyton tonsurans | 0.015 - 1.0 | 0.06 | 0.25 |
| Epidermophyton floccosum | 0.015 - 1.0 | 0.06 | 0.25 |
| Microsporum canis | 0.015 - 1.0 | 0.06 | 0.25 |
MIC: Minimum Inhibitory Concentration. Data represents the activity of this compound against various dermatophytes.[8]
Experimental Protocols
Here are detailed methodologies for the key experiments involved in the development and evaluation of a this compound nanoemulgel.
Protocol 1: Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing this compound using a high-speed homogenization technique.
Materials:
-
This compound
-
Co-surfactant (e.g., Propylene Glycol)[1]
-
Preservatives (e.g., Methyl Paraben, Propyl Paraben)[1]
-
Antioxidant (e.g., Butylated Hydroxytoluene - BHT)[1]
-
Purified Water
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer with heating plate
-
Beakers
-
Measuring cylinders
-
Weighing balance
Procedure:
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required quantity of co-surfactant (e.g., Propylene Glycol) and add it to distilled water heated to approximately 80°C.[1]
-
Stir the mixture until a homogenous solution is formed.
-
-
Preparation of the Oil Phase:
-
Formation of the Nanoemulsion:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a magnetic stirrer.
-
Subject the resulting coarse emulsion to high-speed homogenization at a specified RPM for a defined period to form a nanoemulsion.[1]
-
Allow the nanoemulsion to cool to room temperature.
-
Caption: Workflow for the preparation of this compound nanoemulsion.
Protocol 2: Formulation of this compound Nanoemulgel
This protocol outlines the incorporation of the prepared nanoemulsion into a gel base to form a nanoemulgel.
Materials:
-
Prepared this compound Nanoemulsion
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified Water
Equipment:
-
Beakers
-
Mechanical stirrer
-
pH meter
Procedure:
-
Preparation of the Gel Base:
-
Accurately weigh the gelling agent (e.g., Carbopol 934) and disperse it in a sufficient quantity of purified water with continuous stirring.
-
Allow the dispersion to stand for 24 hours to ensure complete swelling of the polymer.[3]
-
-
Incorporation of the Nanoemulsion:
-
Slowly add the prepared this compound nanoemulsion to the gel base with gentle stirring until a homogenous mixture is obtained.
-
-
pH Adjustment:
-
Adjust the pH of the formulation to the desired range (typically close to skin pH) by adding a neutralizing agent (e.g., Triethanolamine) dropwise while stirring.
-
The final product is a smooth, homogenous nanoemulgel.
-
Caption: Process for formulating the nanoemulgel from the nanoemulsion.
Protocol 3: Physicochemical Characterization of the Nanoemulgel
This protocol details the methods used to evaluate the physical and chemical properties of the formulated nanoemulgel.
Procedures:
-
Physical Appearance: Visually inspect the formulation for color, homogeneity, and consistency.
-
pH Measurement: Use a calibrated digital pH meter to measure the pH of the nanoemulgel.[1]
-
Viscosity: Determine the viscosity using a Brookfield viscometer with an appropriate spindle at various rotational speeds.
-
Spreadability: Measure the spreadability by placing a known amount of the gel between two glass slides and applying a standard weight. The diameter of the spread circle is measured after a specific time.
-
Drug Content:
-
Droplet Size, Polydispersity Index (PDI), and Zeta Potential:
Protocol 4: In Vitro Drug Release Study
This protocol describes the determination of the drug release profile from the nanoemulgel using a Franz diffusion cell.
Materials:
-
This compound Nanoemulgel
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate) or excised rat skin[6]
-
Receptor medium (e.g., Phosphate buffer pH 7.4)[6]
-
Magnetic stirrer
Procedure:
-
Apparatus Setup:
-
Membrane Mounting:
-
Mount the synthetic membrane or excised skin between the donor and receptor compartments of the Franz diffusion cell.
-
-
Sample Application:
-
Apply a known quantity of the nanoemulgel formulation uniformly on the surface of the membrane in the donor compartment.
-
-
Sampling:
-
Analysis:
-
Analyze the collected samples for this compound content using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative amount of drug released per unit area at each time point and plot it against time.
-
Caption: Workflow for the in vitro drug release study using a Franz diffusion cell.
Protocol 5: Antifungal Activity Assessment
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the this compound nanoemulgel against relevant fungal strains using the agar well diffusion method.
Materials:
-
This compound Nanoemulgel
-
Fungal strains (e.g., Trichophyton rubrum, Microsporum canis)[4]
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile cork borer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal spores in sterile saline.
-
Plate Preparation:
-
Pour molten SDA into sterile Petri dishes and allow it to solidify.
-
Spread the fungal inoculum uniformly over the surface of the agar plates.
-
-
Well Creation:
-
Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
-
Sample Addition:
-
Add a known concentration of the this compound nanoemulgel into the wells. A blank gel (without the drug) can be used as a negative control.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a specified period (e.g., 7-14 days) until fungal growth is visible.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).
-
The MIC is the lowest concentration of the drug that inhibits the visible growth of the fungus.[4]
-
Conclusion
The development of a this compound nanoemulgel represents a significant advancement in the topical treatment of fungal skin infections. The enhanced drug delivery, potential for controlled release, and improved patient acceptability make it a promising alternative to conventional formulations. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals working on similar advanced topical delivery systems.
References
- 1. wjpsronline.com [wjpsronline.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Development, optimization and characterization of nanoemulsion loaded with clove oil-naftifine antifungal for the management of tinea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naftifine Hydrochloride in Fungal Biofilm Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, create a formidable barrier to drug penetration and contribute to persistent infections. Naftifine Hydrochloride, a synthetic allylamine antifungal agent, is known for its fungicidal activity against a broad spectrum of dermatophytes and fungistatic activity against yeasts like Candida species.[1] Its primary mechanism of action involves the inhibition of squalene 2,3-epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2] This disruption leads to an accumulation of toxic squalene and a depletion of ergosterol, a vital component of the fungal cell membrane, ultimately compromising cell integrity.[2] These application notes provide detailed protocols for utilizing this compound in the study of fungal biofilm disruption, focusing on common model organisms such as Candida albicans and Aspergillus fumigatus.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
This compound targets the fungal cell membrane by interfering with the synthesis of ergosterol. The signaling pathway diagram below illustrates this mechanism.
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: Effect of this compound on Candida albicans Biofilm Biomass (Crystal Violet Assay)
| Naftifine HCl Conc. (µg/mL) | Mean OD570 ± SD (Biofilm + Drug) | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.15 | 0% |
| 16 | 1.05 ± 0.12 | 16% |
| 32 | 0.82 ± 0.10 | 34.4% |
| 64 | 0.55 ± 0.08 | 56% |
| 128 | 0.31 ± 0.05 | 75.2% |
| 256 | 0.18 ± 0.04 | 85.6% |
Table 2: Effect of this compound on Candida albicans Biofilm Metabolic Activity (XTT Assay)
| Naftifine HCl Conc. (µg/mL) | Mean OD490 ± SD (Biofilm + Drug) | % Viability Reduction |
| 0 (Control) | 0.98 ± 0.11 | 0% |
| 16 | 0.85 ± 0.09 | 13.3% |
| 32 | 0.65 ± 0.07 | 33.7% |
| 64 | 0.41 ± 0.06 | 58.2% |
| 128 | 0.22 ± 0.04 | 77.6% |
| 256 | 0.12 ± 0.03 | 87.8% |
Table 3: Effect of this compound on Aspergillus fumigatus Biofilm Biomass (Crystal Violet Assay)
| Naftifine HCl Conc. (µg/mL) | Mean OD570 ± SD (Biofilm + Drug) | % Biofilm Inhibition |
| 0 (Control) | 1.52 ± 0.18 | 0% |
| 32 | 1.30 ± 0.15 | 14.5% |
| 64 | 1.01 ± 0.11 | 33.6% |
| 128 | 0.73 ± 0.09 | 52.0% |
| 256 | 0.45 ± 0.07 | 70.4% |
| 512 | 0.28 ± 0.05 | 81.6% |
Table 4: Effect of this compound on Aspergillus fumigatus Biofilm Metabolic Activity (XTT Assay)
| Naftifine HCl Conc. (µg/mL) | Mean OD490 ± SD (Biofilm + Drug) | % Viability Reduction |
| 0 (Control) | 1.15 ± 0.13 | 0% |
| 32 | 1.02 ± 0.11 | 11.3% |
| 64 | 0.81 ± 0.09 | 29.6% |
| 128 | 0.58 ± 0.08 | 49.6% |
| 256 | 0.34 ± 0.06 | 70.4% |
| 512 | 0.19 ± 0.04 | 83.5% |
Experimental Protocols
The following diagram outlines the general experimental workflow for assessing the antibiofilm activity of this compound.
Caption: General workflow for biofilm disruption assays.
Protocol 1: Quantification of Biofilm Biomass using Crystal Violet Assay
This protocol measures the total biofilm biomass, including cells and the extracellular matrix.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Fungal culture (Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 33% Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strain overnight in a suitable liquid medium. Adjust the cell suspension to a concentration of 1 x 106 cells/mL in RPMI-1640 medium.
-
Biofilm Formation: Add 100 µL of the fungal suspension to each well of a 96-well plate. Incubate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent planktonic cells.
-
Drug Treatment: Prepare serial dilutions of this compound in RPMI-1640 medium. Add 100 µL of each dilution to the biofilm-containing wells. Include a drug-free medium control. Incubate at 37°C for an additional 24 hours.
-
Staining: Aspirate the drug-containing medium and wash the wells twice with PBS. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate by submerging it in a container of water. Repeat until the wash water is clear. Invert the plate and blot on paper towels to dry.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye. Incubate for 15-30 minutes with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD570 of treated well / OD570 of control well)] x 100
Protocol 2: Assessment of Biofilm Metabolic Activity using XTT Assay
This assay determines the viability of fungal cells within the biofilm by measuring mitochondrial dehydrogenase activity.
Materials:
-
Biofilms grown and treated in 96-well plates (as in Protocol 1, steps 1-4)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
-
Menadione solution (0.4 mM in acetone)
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Preparation and Treatment: Follow steps 1-4 of the Crystal Violet Assay Protocol.
-
Washing: After drug treatment, gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS.
-
XTT-Menadione Solution Preparation: Immediately before use, mix the XTT solution with the menadione solution at a ratio of 20:1 (v/v).
-
Incubation: Add 100 µL of the XTT-menadione solution to each well. Cover the plate with aluminum foil to protect it from light and incubate at 37°C for 2-5 hours.
-
Quantification: After incubation, transfer 80 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability reduction using the formula: % Viability Reduction = [1 - (OD490 of treated well / OD490 of control well)] x 100
Protocol 3: Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm architecture and the distribution of live and dead cells.
Materials:
-
Biofilms grown on sterile glass coverslips in 6-well or 12-well plates
-
This compound
-
PBS
-
Fluorescent stains (e.g., FUN 1 or a Live/Dead staining kit)
-
Confocal microscope
Procedure:
-
Biofilm Formation: Place sterile coverslips into the wells of a multi-well plate. Add the fungal inoculum and incubate as described in Protocol 1 to form biofilms on the coverslips.
-
Drug Treatment: Treat the mature biofilms with this compound as previously described.
-
Staining: After treatment, wash the coverslips gently with PBS. Stain the biofilms with a suitable fluorescent dye according to the manufacturer's instructions. For example, a live/dead stain can differentiate between cells with intact and compromised membranes.
-
Mounting: Carefully remove the coverslips from the wells and mount them on a microscope slide with a drop of mounting medium.
-
Imaging: Visualize the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the chosen stains. Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.
Protocol 4: Ultrastructural Analysis of Biofilms using Scanning Electron Microscopy (SEM)
SEM provides high-resolution imaging of the surface topography of the biofilm, revealing details of the cellular morphology and the extracellular matrix.
Materials:
-
Biofilms grown on suitable substrates (e.g., plastic or polymer discs)
-
This compound
-
Primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol series for dehydration (50%, 70%, 90%, 100%)
-
Critical point dryer
-
Sputter coater
-
Scanning Electron Microscope
Procedure:
-
Biofilm Formation and Treatment: Grow and treat biofilms on appropriate substrates as described for CLSM.
-
Fixation: After treatment, wash the samples with PBS and fix with the primary fixative for at least 2 hours at 4°C.
-
Post-fixation: Wash the samples with buffer and post-fix with the secondary fixative for 1-2 hours.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%, 90%, and three times in 100% ethanol for 10 minutes each).
-
Drying: Critical point dry the samples using liquid CO2.
-
Coating: Mount the dried samples on stubs and sputter-coat them with a thin layer of gold or palladium.
-
Imaging: Observe the samples under a scanning electron microscope to analyze the ultrastructural changes in the biofilm.
Conclusion
These application notes provide a comprehensive framework for investigating the efficacy of this compound against fungal biofilms. The detailed protocols for quantifying biofilm biomass and metabolic activity, along with methods for visualizing biofilm architecture, will enable researchers to thoroughly characterize the antibiofilm properties of this compound. While specific quantitative data for this compound's impact on biofilms is currently limited, the provided methodologies offer a robust approach for generating such data and advancing our understanding of its potential in combating biofilm-associated fungal infections.
References
Application Note: Analytical Techniques for Naftifine Hydrochloride Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftifine Hydrochloride is a synthetic allylamine antifungal agent used in the topical treatment of fungal infections of the skin. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the medication. This application note provides a comprehensive overview of the analytical techniques for the impurity profiling of this compound, including detailed protocols for High-Performance Liquid Chromatography (HPLC) and guidance on the use of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Potential Impurities in this compound
A thorough impurity profiling strategy requires the identification and characterization of potential process-related impurities and degradation products. Based on the synthesis route and stability of this compound, several potential impurities have been identified. A list of these impurities, along with their molecular formulas and weights, is provided in Table 1. The chemical structures of key impurities are presented in Figure 1.
Table 1: Potential Impurities of this compound
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound N-oxide | 2847776-04-7 | C₂₁H₂₂ClNO | 339.86 |
| N-Methyl-1-naphthalen-1-ylmethanamine | 14489-75-9 | C₁₂H₁₃N | 171.24 |
| (Z)-Naftifine | 65473-08-7 | C₂₁H₂₁N | 287.40 |
| (E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine | 98977-54-9 | C₂₁H₂₁N | 287.40 |
| trans-Cinnamaldehyde | 14371-10-9 | C₉H₈O | 132.16 |
| N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride | 65473-13-4 | C₁₂H₁₄ClN | 207.70 |
| 3-(Methyl(naphthalen-1-ylmethyl)amino)-1-phenylpropan-1-one | 98977-93-6 | C₂₁H₂₁NO | 303.41 |
| 3-(Methyl(naphthalen-1-ylmethyl)amino)-1-phenylpropan-1-ol | 98977-94-7 | C₂₁H₂₃NO | 305.42 |
| N-Nitroso Desmethyl Naftifine | N/A | C₂₀H₁₈N₂O | 302.38 |
| (E)-2-(2-Methyl-5-phenylpent-4-en-1-yl)naphthalene Hydrochloride | N/A | C₂₂H₂₃Cl | 322.87 |
| N-Methyl-N-(naphthalen-1-ylmethyl)-1,6-diphenylhexa-1,5-dien-3-amine | 2519489-92-8 | C₃₀H₂₉N | 403.57 |
| Desmethyl Naftifine HCl | 98978-52-0 | C₂₀H₂₀ClN | 309.83 |
| Naftifine Impurity 1 | 2519489-92-8 | C₁₄H₁₈N₂ | 214.31 |
Note: The list is not exhaustive and other impurities may be present.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[1] this compound should be subjected to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light
The degradation samples should be analyzed using a suitable stability-indicating method to separate the degradation products from the parent drug and from each other.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the quantitative analysis of this compound and its impurities. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated.
The United States Pharmacopeia (USP) provides a validated HPLC method for the determination of impurities in this compound.[2]
Experimental Protocol:
| Parameter | Specification |
| Column | 4.6-mm x 25-cm; 5-µm packing L3 |
| Mobile Phase | n-hexane, alcohol, dimethylformamide, and formic acid (200:60:40:2) |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 15 µL |
| Detector | UV at 270 nm |
| Column Temperature | Ambient |
Sample Preparation:
-
Test Preparation: Dissolve about 10 mg of this compound in 50 mL of Mobile Phase.
-
Standard Preparation: Prepare a solution of USP this compound RS in the Mobile Phase to a known concentration of about 0.2 mg/mL.
Data Analysis:
Calculate the percentage of each impurity using the formula: 100 * (ri / rs) where ri is the peak response for each impurity and rs is the sum of the responses of all the peaks. The USP specifies that no individual impurity should be more than 0.1% and the sum of all impurities should not be more than 1.0%.[2]
A rapid and robust RP-HPLC method has been developed for the estimation of this compound in a topical cream formulation.[3][4]
Experimental Protocol:
| Parameter | Specification |
| Column | Inertsil ODS (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, methanol, water, and triethylamine (35:40:25:0.8, v/v/v/v), pH adjusted to 5.5 with acetic acid |
| Flow Rate | 1.4 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 265 nm |
| Column Temperature | Ambient |
Sample Preparation:
A specific sample preparation procedure for the cream formulation would be required to extract the drug substance and impurities. This typically involves dispersion of the cream in a suitable solvent, followed by centrifugation and filtration before injection.
Data Presentation:
The quantitative data from different HPLC methods can be summarized in a table for easy comparison.
Table 2: Comparison of HPLC Methods for this compound Impurity Profiling
| Parameter | Method 1 (USP)[2] | Method 2 (RP-HPLC)[3][4] |
| Column | 4.6-mm x 25-cm; 5-µm packing L3 | Inertsil ODS (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane, alcohol, DMF, formic acid (200:60:40:2) | ACN, MeOH, Water, TEA (35:40:25:0.8), pH 5.5 |
| Flow Rate | 2.0 mL/min | 1.4 mL/min |
| Detection | UV at 270 nm | UV at 265 nm |
| Run Time | Not specified | Approx. 6 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
General Experimental Protocol (Adaptable for this compound):
| Parameter | Specification |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Sample Preparation:
Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol, dichloromethane) and inject directly into the GC-MS system. Headspace GC-MS can be employed for the analysis of residual solvents.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an indispensable tool for the structural elucidation of unknown impurities. By coupling the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, it is possible to obtain molecular weight and fragmentation information for trace-level impurities.
General Experimental Protocol (Adaptable for this compound):
| Parameter | Specification |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to resolve impurities from the main peak |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Analysis | Product ion scanning of the protonated molecular ions of potential impurities |
| Collision Energy | Optimized for each impurity to obtain informative fragment spectra |
Data Analysis:
The fragmentation pattern of each impurity can be used to propose its chemical structure. The MS/MS spectrum of Naftifine shows characteristic fragments that can be used as a reference for the structural elucidation of its related impurities.[5]
Visualization of Experimental Workflows
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound impurities.
Impurity Identification Workflow using LC-MS/MS
Caption: Workflow for impurity identification using LC-MS/MS.
Conclusion
A robust and comprehensive impurity profiling strategy is paramount for ensuring the quality, safety, and efficacy of this compound. This application note has provided an overview of the key analytical techniques, including detailed HPLC protocols and guidance for the application of GC-MS and LC-MS/MS. The successful implementation of these methods, in conjunction with thorough forced degradation studies, will enable researchers, scientists, and drug development professionals to effectively identify, quantify, and control impurities in this compound, thereby supporting the development of a safe and effective pharmaceutical product. It is important to note that while several potential impurities have been identified, quantitative data on their prevalence in commercial products is not widely published, highlighting the need for in-house validation and control.
References
- 1. Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns | Yakupov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. RP-HPLC method for quantitative estimation of this compound in formulated products: development and validation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. RP-HPLC method for quantitative estimation of this compound in formulated products: development and validation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. massbank.eu [massbank.eu]
Application Notes and Protocols for the Preparation of Naftifine Hydrochloride Niosome Gel for Topical Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of a Naftifine Hydrochloride niosome gel for topical delivery. The aim is to offer a stable, alcohol-free alternative to conventional formulations, potentially enhancing drug localization and efficacy at the site of fungal infections.
Introduction
This compound is a broad-spectrum antifungal agent commonly used for treating dermatophytosis.[1] A significant challenge in formulating topical preparations of this compound is its low aqueous solubility, which often necessitates the use of high concentrations of alcohol as a cosolvent in commercial gels.[1][2] However, repeated application of alcohol-based products can lead to skin irritation.[1] Niosomes, which are vesicular nanocarriers composed of non-ionic surfactants, offer a promising alternative for topical drug delivery.[3] They can encapsulate both hydrophilic and lipophilic drugs, improve drug solubility, and facilitate localized drug delivery to the skin.[1][3] This document outlines the preparation and evaluation of an alcohol-free this compound niosome gel.
Data Summary
The following tables summarize the quantitative data from formulation optimization and characterization studies, based on the work by Barakat et al., 2009.[1]
Table 1: Composition and Entrapment Efficiency (EE) of this compound Niosome Formulations
| Formulation Code | Naftifine HCl (mg) | Cholesterol (mg) | Span 60 (mg) | Tween 40 (mg) | Dicetyl Phosphate (DCP) (mg) | Entrapment Efficiency (EE %) |
| Effect of Tween 40:Span 60 Molar Ratio | ||||||
| F1 | 10 | 115.8 | 0 | 103.2 | 0 | 15.0 |
| F2 | 10 | 115.8 | 21.5 | 77.4 | 0 | 20.0 |
| F3 | 10 | 115.8 | 43.0 | 51.6 | 0 | 22.5 |
| F4 | 10 | 115.8 | 64.5 | 25.8 | 0 | 25.0 |
| F5 | 10 | 115.8 | 86.0 | 0 | 0 | 22.0 |
| Effect of Initial Drug Amount | ||||||
| F6 | 5 | 115.8 | 64.5 | 25.8 | 0 | 26.0 |
| F7 | 20 | 115.8 | 64.5 | 25.8 | 0 | 20.0 |
| Effect of Dicetyl Phosphate (DCP) Molar Ratio | ||||||
| F8 | 10 | 115.8 | 64.5 | 25.8 | 5.5 | 34.0 |
| F9 | 10 | 115.8 | 64.5 | 25.8 | 11.0 | 45.0 |
| F10 | 10 | 115.8 | 64.5 | 25.8 | 16.5 | 50.0 |
| F11 | 10 | 115.8 | 64.5 | 25.8 | 22.0 | 42.0 |
Table 2: Physicochemical Characterization of Selected Niosome Formulations
| Formulation Code | Mean Vesicle Diameter (μm) |
| F4 (Uncharged) | 0.09 |
| F8 (Charged) | 0.11 |
| F10 (Charged) | 0.15 |
Table 3: In Vitro Release of this compound from Niosome Dispersions and Niosome Gel
| Time (hours) | Cumulative Release (%) - F4 Dispersion | Cumulative Release (%) - F8 Dispersion | Cumulative Release (%) - F10 Dispersion | Cumulative Release (%) - F10 Niosome Gel |
| 1 | 72.0 | 66.0 | 54.0 | 48.0 |
| 2 | 78.0 | 70.0 | 58.0 | 55.0 |
| 4 | 85.0 | 76.0 | 63.0 | 62.0 |
| 6 | 90.0 | 80.0 | 68.0 | 68.0 |
| 12 | 98.0 | 88.0 | 75.0 | 76.0 |
Experimental Protocols
Preparation of this compound Niosomes
This protocol details the thin-film hydration method for preparing niosomes.
Materials:
-
This compound
-
Sorbitan monostearate (Span 60)
-
Polyoxyethylene sorbitan monopalmitate (Tween 40)
-
Cholesterol
-
Dicetyl phosphate (DCP)
-
Chloroform
-
Distilled water
-
Round bottom flask (100 mL)
-
Rotary evaporator
-
Water bath
Procedure:
-
Accurately weigh the required amounts of surfactants (Span 60 and/or Tween 40), cholesterol, this compound, and DCP (for charged niosomes) as specified in Table 1.
-
Dissolve all the weighed components in 3 mL of chloroform in a 100 mL round bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at 60°C.
-
Continue rotation for 1 hour at 60°C after the solvent has been removed to ensure the formation of a thin, dry lipid film on the inner wall of the flask.
-
Hydrate the lipid film with 10 mL of distilled water by gentle shaking at 60°C until a milky niosomal dispersion is formed.
Characterization of Niosomes
This protocol describes the centrifugation method to determine the percentage of this compound entrapped within the niosomes.
Materials and Equipment:
-
Niosomal dispersion
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Transfer a known volume of the niosomal dispersion into a centrifuge tube.
-
Centrifuge at a high speed to separate the unentrapped drug from the niosomes.
-
Carefully collect the supernatant containing the unentrapped drug.
-
Wash the niosomal pellet with distilled water and centrifuge again. Combine the supernatant with the previously collected one.
-
Measure the concentration of this compound in the combined supernatant using a UV-Vis spectrophotometer at a wavelength of 255 nm.
-
Calculate the Entrapment Efficiency (EE%) using the following formula:
EE (%) = [(Total Drug - Unentrapped Drug) / Total Drug] x 100
This protocol outlines the determination of the mean diameter of the niosomes.
Materials and Equipment:
-
Niosomal dispersion
-
Distilled water
-
Sonicator
-
Laser diffraction particle size analyzer
Procedure:
-
Dilute the niosome dispersion with distilled water.
-
Sonicate the diluted dispersion for 30 seconds to ensure proper dispersal.
-
Measure the number mean diameter of the vesicles using a laser diffraction particle size analyzer.
Preparation of this compound Niosome Gel
This protocol describes the incorporation of the prepared niosomes into a hydroxyethylcellulose gel base.
Materials:
-
Niosomal dispersion (e.g., Formulation F10)
-
Hydroxyethylcellulose
-
Distilled water
-
Magnetic stirrer
-
Beaker
Procedure:
-
Disperse the required amount of hydroxyethylcellulose in the niosomal dispersion to achieve a final polymer concentration of 1.5% (w/w).
-
Gently stir the mixture using a magnetic stirrer until a homogenous gel is formed.
-
Allow the gel to stand overnight at 4°C to ensure complete swelling of the polymer and formation of the niosome gel. The final gel will contain a total drug concentration of 1% (w/w), with half of it entrapped in the niosomes.[1][2]
In Vitro Drug Release Study
This protocol details the dialysis membrane method for assessing the in vitro release of this compound from the niosome gel.
Materials and Equipment:
-
This compound niosome gel
-
Visking dialysis membrane
-
Stainless steel cups (16 mm diameter, 3 mm depth)
-
Distilled water
-
Shaking water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Soak the Visking dialysis membrane in distilled water for 24 hours before use and then rinse thoroughly.
-
Place 0.25 g of the niosome gel into the stainless steel cup, ensuring the gel completely fills the void without entrapping air bubbles.
-
Cover the gel surface with the pre-soaked dialysis membrane and fix it to the cup with a stainless steel ring.
-
Immerse the cup assembly into a beaker containing 25 mL of distilled water (release medium), which is sufficient to maintain sink conditions.
-
Place the beaker in a thermostatically controlled shaking water bath at 32°C.
-
Withdraw 0.5 mL samples from the release medium at predetermined time intervals (e.g., 1, 2, 4, 6, and 12 hours) and replace with an equal volume of fresh distilled water.[1]
-
Assay the withdrawn samples for this compound content using a UV-Vis spectrophotometer at 255 nm.
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for this compound niosome preparation.
Caption: Preparation of the final niosome gel formulation.
References
Troubleshooting & Optimization
Technical Support Center: Naftifine Hydrochloride Solubility for In Vitro Assays
Welcome to the technical support center for Naftifine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3] this compound exhibits high solubility in DMSO, with some sources indicating solubility of at least 32.4 mg/mL, and others as high as 100 mg/mL, potentially requiring gentle warming or sonication to fully dissolve.[1][2][3][4] Ethanol is another suitable organic solvent, though the solubility is generally lower than in DMSO, at approximately 17.23 mg/mL to 25 mg/mL.[1][2][4] It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[2][5]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous culture medium. What can I do?
A2: Precipitation upon dilution into aqueous buffers or media is a common issue due to the low aqueous solubility of this compound.[1][6] To mitigate this, it is recommended to perform a serial dilution. First, dilute the initial high-concentration DMSO stock into more DMSO to create an intermediate concentration. Then, add this intermediate stock to your aqueous medium.[7] It is also crucial to ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium is kept low, typically not exceeding 0.1–0.5% (v/v), to avoid solvent-induced cytotoxicity.[1] Pre-warming the stock solution and the culture medium to 37°C before dilution can also help prevent precipitation.[7]
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution of this compound in aqueous buffers like water or PBS is not recommended as it is sparingly soluble or insoluble in these solvents.[1][6] To achieve solubility in an aqueous buffer, it is advised to first dissolve the compound in an organic solvent such as Dimethylformamide (DMF) or DMSO and then dilute this stock solution into the desired aqueous buffer.[6] For instance, a solubility of approximately 0.16 mg/mL can be achieved in a 1:5 solution of DMF:PBS (pH 7.2).[6]
Q4: Are there any alternative methods to improve the aqueous solubility of this compound?
A4: Yes, complexation with cyclodextrins has been shown to improve the aqueous solubility of this compound.[8][9][10] Specifically, beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-beta-cyclodextrin (HP-β-CD) can form inclusion complexes with naftifine, enhancing its solubility in aqueous solutions.[8] Another approach involves using co-solvents and surfactants. For example, a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution.[2][4]
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C.[1][2] It is highly recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[1][2] When stored at -20°C, the stock solution is generally stable for about a month, while at -80°C, it can be stable for up to six months.[2][4] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use gentle warming (up to 37°C for DMSO) or sonication to aid dissolution.[1][2][4] Ensure you are using a recommended organic solvent like DMSO or ethanol.[1][6] |
| Precipitation occurs immediately upon dilution in aqueous media. | The compound's low aqueous solubility is exceeded. | Perform serial dilutions. First, create an intermediate dilution of your stock in the same organic solvent before adding it to the aqueous medium.[7] Also, ensure the final solvent concentration in the media is low (<0.5%).[1] |
| Inconsistent results between experiments. | Degradation of the compound due to improper storage. | Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock solution.[1] Avoid repeated freeze-thaw cycles.[2] |
| Observed cytotoxicity in cell-based assays. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | Perform a solvent tolerance test for your specific cell line. Ensure the final concentration of the organic solvent in your assay does not exceed the cytotoxic threshold, which is typically between 0.1% and 0.5%.[1] |
Data Summary
Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes | Reference |
| DMSO | ≥32.4 mg/mL | Gentle warming may be required. | [1][3] |
| 100 mg/mL | Ultrasonic treatment may be needed. Use freshly opened DMSO. | [2][4] | |
| ~10 mg/mL | - | [6] | |
| Ethanol | ≥17.23 mg/mL | Ultrasonic treatment may be required. | [1][3] |
| 25 mg/mL | Ultrasonic treatment may be needed. | [2][4] | |
| ~5 mg/mL | - | [6] | |
| Dimethylformamide (DMF) | Soluble | Used as an intermediate solvent for aqueous dilutions. | [6] |
| Water | Insoluble | - | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Requires pre-dissolution in an organic solvent. | [6] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | Achieved by diluting a DMF stock solution. | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-100 mg/mL).
-
Vortex the solution thoroughly for 2-5 minutes.
-
If the compound is not fully dissolved, use gentle warming in a 37°C water bath or sonication for 5-10 minutes until the solution is clear.
-
Once completely dissolved, create single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]
-
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or aqueous buffer
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Prepare an intermediate dilution of the stock solution in DMSO if a large dilution factor is required.
-
Pre-warm the cell culture medium or buffer to 37°C.[7]
-
Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling to ensure rapid mixing.
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your cells (typically ≤0.5%).[1]
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions for more than one day.[6]
-
Visual Guides
Caption: Workflow for preparing Naftifine HCl solutions.
Caption: Troubleshooting precipitation issues.
References
- 1. ap24534.com [ap24534.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | Hedgehog/Smoothened | Antibiotic | TargetMol [targetmol.com]
- 8. Characterization of complexes between naftifine and cyclodextrins in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of Naftifine Hydrochloride: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the antifungal agent Naftifine Hydrochloride, navigating the complexities of production can present a multitude of challenges. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, from reaction yield and purity to by-product formation and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for large-scale production?
A1: Several synthetic routes for this compound have been developed to improve yield, reduce costs, and ensure safety for industrial-scale production. A common and efficient method involves a three-step process:
-
Synthesis of 1-chloromethyl naphthalene: Naphthalene is reacted with paraformaldehyde and hydrochloric acid.[1]
-
Synthesis of N-methyl-1-naphthylmethylamine: The crude 1-chloromethyl naphthalene is then reacted with methylamine.[1]
-
Final condensation: N-methyl-1-naphthylmethylamine is condensed with cinnamyl chloride to produce Naftifine, which is then converted to its hydrochloride salt.[1]
Alternative routes have also been explored, including those utilizing a Heck-type reaction or a Petasis-type reaction, though these may involve more expensive reagents.[2] Another approach starts from 1-naphthoic acid, proceeding through N-methyl-1-naphthamide and a multi-component reaction.[3][4]
Q2: What are some of the known impurities in this compound synthesis?
Q3: Are there different crystalline forms of this compound I should be aware of?
A3: Yes, different crystalline forms (polymorphs) of this compound have been identified.[6] The existence of polymorphs can significantly impact the drug's physical and chemical properties, including solubility, stability, and bioavailability.[6] It is important to control the crystallization process to ensure the desired polymorphic form is consistently produced. One patented method describes recrystallization from an ethyl acetate-methanol mixed solvent to effectively remove impurities and obtain a high-purity product.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in the Final Condensation Step | Inefficient reaction between N-methyl-1-naphthylmethylamine and cinnamyl chloride. | Optimize reaction conditions such as temperature, reaction time, and the choice of solvent and base. One method suggests using sodium hydroxide as the acid-binding agent in toluene to shorten the reaction cycle and improve yield.[1] Another approach uses an organic ether solvent in the presence of an alkali metal carbonate and a catalyst.[7] |
| Difficulty in Purifying 1-chloromethyl naphthalene | Unreacted naphthalene clogging the distillation apparatus during purification.[1] | The synthesis process described in patent CN1324790A suggests using the crude 1-chloromethyl naphthalene directly in the next step to avoid the hazardous distillation.[1] Careful washing of the crude product with cold water and a cold potassium carbonate solution can help remove some impurities before proceeding.[1] |
| Formation of Undesired Side Products | Side reactions occurring due to harsh reaction conditions or reactive intermediates. | The use of milder reaction conditions and alternative synthetic routes can minimize side product formation. For instance, some older methods utilized hazardous reducing agents like NaBH4, which can lead to safety risks and side reactions.[1] Newer methods aim for more controlled and gentle reaction conditions.[1][8] |
| Inconsistent Product Quality and Purity | Inadequate purification methods or the presence of hard-to-remove impurities. | Recrystallization is a critical final step for purification. A mixed solvent system, such as ethyl acetate-methanol, has been shown to be effective in obtaining high-purity this compound with a good yield.[7] The pH of the solution during the acidification step to form the hydrochloride salt should be carefully controlled.[9] |
Synthesis Route and Yield Comparison
The following table summarizes the yields reported in different synthetic approaches for this compound.
| Synthesis Route Key Steps | Reported Yield | Reference |
| Naphthalene -> 1-chloromethyl naphthalene -> N-methyl-1-naphthylmethylamine -> Naftifine HCl | High (not quantified) | [1] |
| Styrene and H2SO4 (one-pot) | 65% | [2] |
| γ-aminoalcohols dehydration with 5N HCl | 90% | [2] |
| N-methyl-1-naphthyl methylamine HCl condensation with recrystallization | 74.0% - 84.1% | [7] |
| Cinnamyl alcohol -> cinnamyl chloride -> trans-N-cinnamyl methylamine -> Naftifine HCl | 68.0% | [9] |
Experimental Workflow & Synthesis Pathway Diagrams
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yield in Naftifine HCl synthesis.
Simplified Synthesis Pathway of this compound
Caption: Key steps in a common synthesis route for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-methyl-1-naphthylmethylamine (based on CN1324790A)
-
Reaction Setup: In a suitable reactor, dissolve the crude 1-chloromethyl naphthalene in ethanol.
-
Amination: While stirring, slowly add the ethanolic solution to a pre-cooled (ice bath) 30% aqueous solution of methylamine.
-
Reaction: Stir the mixture overnight at room temperature.
-
Solvent Removal: Remove ethanol and excess methylamine by distillation under normal pressure.
-
Work-up: Add water to the residue and acidify to a strongly acidic pH with HCl.
-
Isolation: Filter the resulting solid and wash it with water. The solid obtained is N-methyl-1-naphthylmethylamine hydrochloride.
Protocol 2: Synthesis and Purification of this compound (based on CN1324790A and CN101186578A)
-
Condensation: In a reactor with toluene as the solvent, react N-methyl-1-naphthylmethylamine with cinnamyl chloride in the presence of 30% NaOH as the acid-binding agent.
-
Reaction Monitoring: Monitor the reaction until completion.
-
Work-up: After the reaction, perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.
-
Salt Formation: To the organic layer containing the Naftifine base, add a saturated solution of HCl in an appropriate solvent (e.g., ethyl acetate) to precipitate this compound.
-
Recrystallization: Isolate the crude this compound and recrystallize it from a mixed solvent of ethyl acetate and methanol (e.g., 1:1 v/v) to achieve high purity.
-
Drying: Dry the purified white powder of this compound under vacuum.
References
- 1. CN1324790A - this compound synthesizing process - Google Patents [patents.google.com]
- 2. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103664631A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN103664631B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN107857705A - this compound crystal formation and preparation method thereof - Google Patents [patents.google.com]
- 7. CN101186578A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. CN108164423A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 9. This compound | 65473-14-5 [chemicalbook.com]
Technical Support Center: Optimizing HPLC Parameters for Naftifine Hydrochloride Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC-based detection of Naftifine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for this compound analysis?
A1: A good starting point for method development for this compound analysis using reversed-phase HPLC (RP-HPLC) often involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution. The detection wavelength is commonly set around 254 nm or 265 nm.[1][2][3][4][5]
Q2: How can I improve the peak shape for this compound?
A2: Peak tailing can be a common issue for basic compounds like this compound due to interactions with residual silanol groups on the silica-based column packing.[6][7][8] To mitigate this, consider the following:
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1-0.8%).[1] TEA will preferentially interact with the active silanol sites, leading to more symmetrical peaks.
-
Low pH: Operating at a low pH (around 2.5-3.5) will ensure that the silanol groups are not ionized, reducing their interaction with the protonated amine of this compound.
-
Column Choice: Utilize a column with low silanol activity or an end-capped column. Phenyl columns have also been used effectively.[4]
Q3: What is the mechanism of action of this compound, and why is it relevant to my research?
A3: this compound is an allylamine antifungal agent that functions by inhibiting the enzyme squalene epoxidase.[9][10][11][12][13] This enzyme is a key component in the fungal ergosterol biosynthesis pathway. By blocking this enzyme, this compound leads to a deficiency of ergosterol, a critical component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, ultimately resulting in fungal cell death.[9][11][12][13] Understanding this mechanism is crucial for drug development professionals in the context of efficacy studies and for researchers investigating antifungal resistance.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the basic this compound molecule and acidic silanol groups on the column.[6][7][8] | - Add a competing base like triethylamine (0.1-0.8%) to the mobile phase.[1] - Lower the mobile phase pH to around 2.5-3.5. - Use a modern, high-purity, end-capped C18 column or a phenyl column.[4] |
| Poor Resolution | Inadequate separation between this compound and other components in the sample matrix. | - Optimize the mobile phase composition. Try varying the ratio of organic solvent to aqueous buffer. - Consider switching the organic solvent (e.g., from methanol to acetonitrile or vice versa) as this can alter selectivity. - A gradient elution may be necessary for complex samples. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed. | - Filter and degas all mobile phase components. - Ensure the detector lamp has sufficient energy. - Flush the column with a strong solvent to remove any contaminants. |
| Inconsistent Retention Times | Fluctuations in pump flow rate, temperature, or mobile phase composition. | - Prime the pump to remove any air bubbles. - Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase daily and ensure accurate mixing. |
| No Peak Detected | Injection issue, detector malfunction, or sample degradation. | - Check the injector for proper sample loading. - Verify the detector is on and set to the correct wavelength (around 254-265 nm).[1][2][4] - Ensure the sample is properly dissolved and has not precipitated. |
Experimental Protocols
Method 1: RP-HPLC for this compound in a Cream Formulation[1]
-
Column: Inertsil ODS (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile: Methanol: Water (35:40:25, v/v/v) with 0.8% Triethylamine, pH adjusted to 5.5 with acetic acid.
-
Flow Rate: 1.4 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 265 nm
-
Run Time: 6 minutes
-
Retention Time: Approximately 4.0 minutes.[1]
Method 2: HPLC for this compound in Liniment[14]
-
Column: Information not specified, but a C18 would be a suitable starting point.
-
Mobile Phase: Methanol: 0.05 M Ammonium Acetate (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Method 3: HPLC for Naftifine and its Degradation Products[4]
-
Column: XBridge Phenyl (2.0 x 4.6 mm, 2.5 µm)
-
Mobile Phase: Gradient of 0.1% perchloric acid and acetonitrile.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Retention Time: Approximately 2 minutes.[4]
Data Presentation
Table 1: Comparison of HPLC Parameters for this compound Detection
| Parameter | Method 1[1] | Method 2[5][14] | Method 3[4] | Method 4[15] |
| Column | Inertsil ODS (4.6 x 150 mm, 5 µm) | Not Specified (likely C18) | XBridge Phenyl (2.0 x 4.6 mm, 2.5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water (35:40:25) + 0.8% TEA, pH 5.5 | Methanol:0.05M Ammonium Acetate (80:20) | Gradient of 0.1% Perchloric acid and Acetonitrile | Acetonitrile:Tetrahydrofuran:Tetramethylammonium hydroxide buffer pH 7.8 (62:10:28) |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 265 nm | 254 nm | 254 nm | 280 nm |
| Retention Time | ~4.0 min | Not Specified | ~2.0 min | Not Specified |
Mandatory Visualizations
Caption: A general workflow for HPLC analysis.
Caption: Mechanism of action of this compound.
References
- 1. RP-HPLC method for quantitative estimation of this compound in formulated products: development and validation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 2. View of RP-HPLC method for quantitative estimation of this compound in formulated products: development and validation [japtronline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns | Yakupov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. HPLC DETERMINATION OF this compound AND ITS OINTMENT | Semantic Scholar [semanticscholar.org]
- 6. uhplcs.com [uhplcs.com]
- 7. waters.com [waters.com]
- 8. chromtech.com [chromtech.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | C21H22ClN | CID 5281098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Content determination of this compound in this compound liniment by HPLC | Semantic Scholar [semanticscholar.org]
- 15. scielo.br [scielo.br]
Technical Support Center: Naftifine Hydrochloride Topical Formulation Stability
Welcome to the Technical Support Center for Naftifine Hydrochloride Topical Formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the formulation of this compound creams, gels, and other topical delivery systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
I. Frequently Asked Questions (FAQs) - Chemical Stability
This section addresses common questions regarding the chemical degradation of this compound in topical formulations.
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under several stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis. The allylamine structure is the primary site of chemical modification. While specific degradation pathways are not extensively detailed in publicly available literature, forced degradation studies indicate that the molecule can undergo modifications leading to the formation of various related substances.
Q2: Which analytical techniques are most suitable for monitoring the stability of this compound in topical formulations?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and reliable method for assessing the stability of this compound.[1][2][3][4] A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products and any excipients present in the formulation.
Q3: Are there known impurities of this compound that I should be aware of?
A3: Yes, potential impurities of this compound include N-methyl-1-naphthalenemethylamine and cinnamaldehyde, which may be process-related or arise from degradation.[2] It is crucial to have analytical methods that can resolve these and other potential degradation products from the parent compound.
II. Troubleshooting Guide - Physical Stability of Topical Formulations
This guide provides solutions to common physical stability issues encountered during the development of this compound creams and gels.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Phase Separation in Cream/Emulgel | - Inappropriate emulsifier or co-emulsifier selection.- Incorrect oil/water phase ratio.- Insufficient homogenization.- Incompatibility between this compound and excipients. | - Screen different non-ionic and ionic emulsifiers to find a suitable HLB value.- Optimize the oil and water phase concentrations.- Increase homogenization speed and/or time.- Conduct excipient compatibility studies. |
| Changes in Viscosity of Gel | - Inappropriate gelling agent concentration.- pH shift affecting the polymer network (e.g., for carbomers).- Degradation of the gelling agent. | - Optimize the concentration of the gelling agent (e.g., Carbopol, HPMC).- Incorporate a suitable buffering system to maintain a stable pH.- Evaluate the stability of the gelling agent in the presence of other excipients. |
| Crystallization of this compound | - Supersaturation of the drug in the formulation.- Poor solubility of the drug in the chosen vehicle.- Temperature fluctuations during storage. | - Incorporate a co-solvent or a solubilizing agent to increase the solubility of this compound.- Evaluate the use of penetration enhancers that can also act as solubilizers.- Assess the formulation's stability under different temperature cycles. |
| Color Change or Odor Development | - Oxidative degradation of this compound or excipients.- Interaction with packaging components.- Microbial contamination. | - Add an antioxidant to the formulation.- Conduct compatibility studies with the intended packaging materials.- Incorporate a suitable preservative system and perform microbial limit testing. |
| pH Shift Over Time | - Degradation of this compound leading to acidic or basic byproducts.- Interaction with acidic or basic excipients.- Absorption of atmospheric CO2. | - Incorporate a robust buffering system to maintain the target pH.- Ensure all excipients are compatible and do not contribute to pH instability.- Use appropriate airtight packaging. |
III. Data on this compound Stability
| Stress Condition | Typical Reagents and Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours. | Degradation of this compound. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for several hours. | Degradation of this compound. |
| Oxidation | 3-30% H₂O₂ at room temperature for up to 7 days. | Formation of oxidation products. |
| Thermal Degradation | Dry heat at 60-80°C for an extended period. | Assessment of thermal lability. |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 W h/m²). | Evaluation of light sensitivity. |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability testing of this compound topical formulations.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
This compound API
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
30% Hydrogen Peroxide
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Heat the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV and visible light in a photostability chamber as per ICH Q1B guidelines.
-
Dissolve the exposed powder in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To quantify this compound and separate it from its degradation products in a topical formulation.
Chromatographic Conditions:
-
Column: XBridge Phenyl (20 x 4.6 mm, 2.5 µm) or equivalent.[2]
-
Mobile Phase: Gradient of 0.1% perchloric acid in water and acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).[2]
-
Sample Preparation (for a 1% cream):
-
Accurately weigh an amount of cream equivalent to 10 mg of this compound into a suitable volumetric flask.
-
Add a suitable solvent (e.g., 0.1% orthophosphoric acid solution) to dissolve the drug and dilute to volume.[2]
-
Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Ensure that the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) meet the predefined acceptance criteria.
-
Quantification: Calculate the amount of this compound in the sample by comparing its peak area with that of the standard. Assess the presence of any degradation products by observing additional peaks in the chromatogram.
V. Visualizations
This section provides diagrams to illustrate key concepts and workflows related to this compound stability.
Caption: Forced degradation workflow for this compound.
Caption: Troubleshooting workflow for physical instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns | Yakupov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. RP-HPLC method for quantitative estimation of this compound in formulated products: development and validation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. researchgate.net [researchgate.net]
- 5. jpsbr.org [jpsbr.org]
overcoming resistance to Naftifine Hydrochloride in fungal strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Naftifine Hydrochloride in fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allylamine antifungal agent that primarily works by inhibiting the enzyme squalene epoxidase.[1][2][3][4][5] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[2][5] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.[2][6] By inhibiting squalene epoxidase, naftifine prevents the conversion of squalene to 2,3-oxidosqualene, a key step in ergosterol synthesis.[7] This leads to a depletion of ergosterol, which compromises the cell membrane's integrity, and a toxic accumulation of intracellular squalene, ultimately resulting in fungal cell death.[2][4][6][8]
Q2: My fungal strain is showing reduced susceptibility to Naftifine. What are the most likely mechanisms of resistance?
A2: The most common and well-documented mechanism of resistance to allylamine antifungals like Naftifine is the development of point mutations in the gene encoding the target enzyme, squalene epoxidase (SQLE or ERG1).[9] These mutations can alter the enzyme's structure, reducing the binding affinity of Naftifine and thereby decreasing its inhibitory effect.[9] A secondary, less commonly reported mechanism, is the upregulation of efflux pumps, which are membrane transporters that actively pump the drug out of the cell, reducing its intracellular concentration.[9][10] These pumps can belong to the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) of transporters.[9]
Q3: Are there specific fungal species that are more prone to developing Naftifine resistance?
A3: Resistance to allylamines has been most extensively studied and reported in dermatophytes, particularly species within the Trichophyton genus, such as Trichophyton rubrum and Trichophyton interdigitale (now often referred to as part of the Trichophyton mentagrophytes species complex).[9][11] The emergence of terbinafine-resistant Trichophyton indotineae in India, which also shows reduced susceptibility to other allylamines, is a significant concern.[11][12][13]
Q4: Can prolonged or repeated exposure to sub-lethal concentrations of Naftifine induce resistance in the lab?
A4: While theoretically possible, some studies have shown that repeated exposure of dermatophyte strains to this compound did not result in the development of resistance in vitro.[3] This may be attributed to its fungicidal activity, which rapidly kills the fungal cells, reducing the chances for resistance mutations to arise and be selected for. However, the emergence of resistant clinical isolates suggests that under certain conditions, such as in a host, resistance can indeed develop.
Troubleshooting Guide
This guide provides a structured approach to identifying and characterizing Naftifine resistance in your fungal strains.
Problem: Suspected Naftifine Resistance (Increased MIC)
Your experimental fungal strain exhibits a higher Minimum Inhibitory Concentration (MIC) for Naftifine compared to wild-type or previously tested strains.
Workflow for Investigating Naftifine Resistance
Caption: Workflow for troubleshooting Naftifine resistance.
Step 1: Confirm the Minimum Inhibitory Concentration (MIC)
-
Possible Cause: Inconsistent results may arise from variations in experimental conditions.
-
Solution: Rigorously perform antifungal susceptibility testing (AST) using a standardized protocol, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method, to ensure reproducibility.[14][15][16]
Step 2: Investigate Target-Site Mutations
-
Possible Cause: The most common resistance mechanism is a mutation in the squalene epoxidase (SQLE) gene.[9]
-
Solution: Amplify and sequence the SQLE gene from your resistant fungal strain. Compare the sequence to a wild-type, susceptible strain to identify any point mutations that result in amino acid substitutions.
Step 3: Evaluate Efflux Pump Activity
-
Possible Cause: If no mutations are found in the SQLE gene, or if the observed MIC is higher than expected for the identified mutation, increased drug efflux may be a contributing factor.[9][10]
-
Solution: Perform a functional assay to measure efflux pump activity. A common method is a fluorescent dye-based assay using substrates like Rhodamine 6G, which is extruded by ABC transporters.[17][18] An increase in the rate of dye extrusion from the cells in the resistant strain compared to a susceptible control indicates upregulated efflux pump activity.
Data Presentation
The following table summarizes known SQLE mutations in Trichophyton species and their impact on the MIC of Terbinafine, a closely related allylamine. While specific data for Naftifine is less abundant, these mutations are expected to confer cross-resistance.
| Fungal Species | SQLE Amino Acid Substitution | Fold Increase in Terbinafine MIC (approx.) | Reference(s) |
| T. rubrum | Leu393Phe | > 8-512x | [19] |
| T. rubrum | Leu393Ser | > 8-512x | [19] |
| T. rubrum | Phe397Leu | > 8-512x | [19] |
| T. indotineae | Phe397Leu | Results in high MICs (>16 mg/L) | [11][12][13] |
| T. indotineae | Phe415Val | Results in elevated MICs (~0.5 mg/L) | [11][12][13] |
| T. indotineae | Leu393Ser | Results in elevated MICs (~0.5 mg/L) | [11][12][13] |
| T. rubrum | Phe415Ser | > 8-512x | [19] |
| T. rubrum | His440Tyr | > 8-512x | [19] |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution)
This is a summarized protocol for determining the MIC of this compound against dermatophytes.
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable medium (e.g., Potato Dextrose Agar) to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL in RPMI 1640 medium.[20]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Naftifine that causes complete (100%) inhibition of visible growth compared to the drug-free control.[20]
-
Protocol 2: Sequencing of the Squalene Epoxidase (SQLE) Gene
-
DNA Extraction:
-
Grow the fungal strain in a suitable liquid medium (e.g., Sabouraud Dextrose Broth).
-
Harvest the mycelia and extract genomic DNA using a commercial fungal DNA extraction kit or a standard protocol (e.g., CTAB method).
-
-
PCR Amplification:
-
Design or use previously published primers that flank the coding region of the SQLE gene. For Trichophyton species, primers such as Drsq1 (5′-TTGCCAACGGGGTGTAAAG-3′) and Drsq2 (5′-GGGGCCATCTATAATTCAGACTC-3′) can be used to amplify a key region of the gene.[21]
-
Perform PCR using a high-fidelity DNA polymerase. A typical thermal cycling program might be: initial denaturation at 95°C for 5 min; 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 1-2 min (depending on amplicon length); and a final extension at 72°C for 10 min.[20]
-
-
Sequencing and Analysis:
-
Purify the PCR product to remove primers and dNTPs.
-
Send the purified product for Sanger sequencing.
-
Align the resulting sequence with a reference wild-type SQLE sequence (e.g., from a susceptible strain or a public database) using bioinformatics software (e.g., BLAST, ClustalW) to identify nucleotide changes and corresponding amino acid substitutions.
-
Protocol 3: Rhodamine 6G (R6G) Efflux Assay
This assay measures the activity of ABC-type efflux pumps.
-
Cell Preparation:
-
Grow the fungal strain to the mid-exponential phase in a suitable liquid medium.
-
Harvest the cells by centrifugation and wash them twice with sterile, phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS without glucose to de-energize them.
-
-
R6G Loading:
-
Efflux Initiation and Measurement:
-
Wash the cells with ice-cold PBS to remove extracellular R6G and resuspend them in pre-warmed PBS.
-
Initiate efflux by adding glucose (final concentration 2%) to energize the pumps.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the cell suspension and centrifuge them quickly to pellet the cells.
-
Transfer the supernatant to a new microtiter plate.
-
Measure the fluorescence of the R6G in the supernatant using a spectrofluorometer (excitation ~515 nm, emission ~555 nm).[17]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A steeper slope for the resistant strain compared to the susceptible control indicates a higher rate of R6G efflux and thus increased pump activity.
-
Signaling Pathways and Resistance Mechanisms
Ergosterol Biosynthesis Pathway and Naftifine Action
Caption: Naftifine inhibits squalene epoxidase, blocking ergosterol synthesis.
Fungal Stress Response to Antifungals
Antifungal agents can induce cellular stress, activating signaling pathways that may contribute to tolerance. While not a primary resistance mechanism for Naftifine, understanding these pathways is crucial.
Caption: Fungal stress pathways activated by antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical isolates of the anthropophilic dermatophyte Trichophyton tonsurans exhibit transcriptional regulation of multidrug efflux transporters that induce antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. img.antpedia.com [img.antpedia.com]
- 6. Targeting Stress Response Pathways with Alternative Strategies as a Novel Antifungal Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the antimycotic drug naftifine on growth of and sterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing | PLOS Pathogens [journals.plos.org]
- 10. Frontiers | Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus [frontiersin.org]
- 11. Antifungal Susceptibility and Mutations in the Squalene Epoxidase Gene in Dermatophytes of the Trichophyton mentagrophytes Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. medicinearticle.com [medicinearticle.com]
- 15. njccwei.com [njccwei.com]
- 16. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Phylogeny, Antifungal Susceptibility, and Point Mutations of SQLE Gene in Major Pathogenic Dermatophytes Isolated From Clinical Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Naftifine Hydrochloride Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Naftifine Hydrochloride in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an allylamine antifungal agent. Its primary mechanism of action is the inhibition of the enzyme squalene epoxidase (also known as squalene monooxygenase).[1][2][3][4][5][6][7] This enzyme is crucial in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion, combined with the toxic accumulation of squalene, leads to fungal cell death.[1][5][7]
Q2: Is this compound expected to be cytotoxic to mammalian cell lines?
While this compound targets a key enzyme in fungi, it's important to understand its potential effects on mammalian cells. The mammalian equivalent of the ergosterol biosynthesis pathway leads to cholesterol production. Research has shown that mammalian squalene epoxidase is significantly less sensitive to inhibition by naftifine and related allylamine compounds compared to the fungal enzyme.[2][3] For instance, the inhibitory concentration (Ki) for naftifine against Candida albicans squalene epoxidase was found to be 1.1 µM, whereas the Ki for a similar compound against rat liver squalene epoxidase was 77 µM.[2][3] This selective inhibition is the basis for its therapeutic use as an antifungal. However, at higher concentrations, off-target effects or other mechanisms could potentially lead to cytotoxicity in mammalian cell lines.
Q3: What are the common signs of cytotoxicity I might observe in my cell cultures treated with this compound?
General signs of cytotoxicity in cell culture include:
-
A decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
Increased membrane permeability, which can be detected by vital dyes like trypan blue or propidium iodide.[8]
-
Induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[9][10][11][12][13]
Q4: How can I assess the cytotoxicity of this compound in my specific cell line?
Several standard assays can be used to quantify cytotoxicity:
-
MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[14]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[8]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.[8]
-
Live/Dead Staining: Fluorescent microscopy-based assays using dyes like calcein-AM and propidium iodide can visualize live and dead cells simultaneously.
-
Apoptosis/Necrosis Assays: Flow cytometry or fluorescence microscopy can be used to differentiate between apoptotic and necrotic cell death using markers like Annexin V and propidium iodide.[9][10][11][12][13]
Troubleshooting Guides
Issue 1: High levels of unexpected cytotoxicity observed at low concentrations of this compound.
Possible Cause 1: Solvent Toxicity
-
Troubleshooting: this compound is often dissolved in organic solvents like DMSO or ethanol. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line. Run a vehicle control (medium with the solvent at the same concentration used for the drug) to assess the solvent's effect on cell viability.[8]
Possible Cause 2: High Sensitivity of the Cell Line
-
Troubleshooting: Different cell lines exhibit varying sensitivities to chemical compounds. It is possible your cell line is particularly sensitive to this compound.
-
Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help establish a suitable concentration range for your experiments.
-
Possible Cause 3: Contamination
-
Troubleshooting: Microbial contamination can cause cell death and confound experimental results. Regularly check your cell cultures for any signs of contamination.
Issue 2: How to reduce the cytotoxicity of this compound in my experiments?
Strategy 1: Formulation Modification
-
Approach: Encapsulating this compound in novel drug delivery systems has been shown to improve its therapeutic index and may reduce its direct contact with cells, thereby lowering cytotoxicity.
-
Examples:
-
Nanoemulsions: Formulating this compound in a nanoemulsion can enhance its solubility and permeability, potentially allowing for the use of lower, less toxic concentrations.[15][16][17][18] Studies have explored the use of clove oil in nanoemulsions, which also possesses anti-inflammatory properties.[15][16][18]
-
Nanosponges: β-cyclodextrin-based nanosponges are another promising delivery system for this compound.[19]
-
-
Experimental Protocol: When preparing a new formulation, it is crucial to characterize its physical properties (e.g., particle size, zeta potential) and to perform cytotoxicity assays to confirm a reduction in toxicity compared to the free drug.
Strategy 2: Co-treatment with Protective Agents
-
Approach: In some experimental systems, co-treatment with antioxidants or other cytoprotective agents can mitigate drug-induced cytotoxicity. The suitability of this approach would depend on the specific mechanism of cytotoxicity in your cell line, which may need to be investigated. For example, one study showed that cannabidiol could modulate the cytotoxicity of another drug, doxycycline, in different cell lines.[20]
Strategy 3: Optimization of Experimental Parameters
-
Approach: Reducing the exposure time or drug concentration can help minimize cytotoxicity while still achieving the desired experimental effect.
-
Recommendation: Conduct time-course and dose-response experiments to find the optimal balance between the intended effect and cell viability.
-
Quantitative Data Summary
Currently, there is a limited amount of publicly available data on the specific IC50 values of this compound in common mammalian cell lines used in research. The primary focus of existing literature is on its antifungal activity. The table below summarizes the available inhibitory concentrations against fungal and mammalian enzymes.
| Target Organism/Enzyme | Compound | Inhibitory Concentration (Ki/MIC) | Reference |
| Candida albicans (fungus) | Naftifine | Ki: 1.1 µM | [2][3] |
| Rat Liver Squalene Epoxidase | SF 86-327 (allylamine) | Ki: 77 µM | [2][3] |
| Dermatophytes (various strains) | This compound | MIC range: 0.1 to 0.2 mg/mL | [4] |
| Candida species (yeasts) | This compound | MIC range: 1.5 to >100 mg/mL | [4] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of antifungal action of this compound.
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of a compound.
Logical Relationship: Troubleshooting High Cytotoxicity
Caption: Troubleshooting guide for unexpected high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparison of apoptotic, necrotic and clonogenic cell death and inhibition of cell growth following camptothecin and X-radiation treatment in a human melanoma and a human fibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic and necrotic cell death induced by death domain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. wjpsronline.com [wjpsronline.com]
- 18. Development, optimization and characterization of nanoemulsion loaded with clove oil-naftifine antifungal for the management of tinea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
troubleshooting poor yield in Naftifine Hydrochloride synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Naftifine Hydrochloride, with a primary focus on improving reaction yield.
General Troubleshooting Principles
Before addressing specific reaction steps, it is crucial to ensure adherence to fundamental laboratory practices. Inconsistent yields can often be traced back to:
-
Reagent Quality: Verify the purity and dryness of all starting materials, reagents, and solvents. For instance, moisture can inhibit reactions involving thionyl chloride or Lewis acids.
-
Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Precise temperature management is critical for many of the steps. Overheating can lead to side product formation and degradation, while insufficient heat can result in incomplete reactions.
-
Stoichiometry: Accurate measurement and stoichiometry of reactants are essential. Molar ratios should be checked against established protocols.
Synthesis Pathway Overview
The following diagram illustrates a common synthetic route for this compound, starting from 1-naphthoic acid. This multi-step process involves the formation of an amide, a Lewis acid-catalyzed multicomponent reaction, a reduction, and final salt formation.
Caption: A common synthetic pathway for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during synthesis, leading to poor yield.
Stage 1: Amide Formation (N-Methyl-1-naphthamide)
Q1: My yield for the initial amidation step is lower than expected. What are the common causes?
A1: Low yield in the formation of N-methyl-1-naphthamide is often related to the initial activation of 1-naphthoic acid.
-
Moisture Contamination: The intermediate, 1-naphthoyl chloride, is highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under anhydrous conditions.
-
Reagent Quality: Use freshly distilled or high-purity thionyl chloride (SOCl₂). Old or decomposed SOCl₂ can be less effective.
-
Incomplete Reaction: The reaction of 1-naphthoic acid with SOCl₂ may require heating (e.g., to 80°C) for several hours to ensure complete conversion to the acid chloride.[1]
-
Amine Stoichiometry: During amidation, ensure the molar ratio of methylamine is sufficient, as some protocols recommend using 1 to 3.5 times the molar amount of the 1-naphthoyl chloride.[2]
-
Temperature Control: The addition of the 1-naphthoyl chloride solution to the aqueous methylamine should be done carefully, potentially at a reduced temperature, to control the exothermic reaction and prevent side product formation.
Stage 2: Multicomponent Reaction (Carbonylated Naftifine)
Q2: The Lewis acid-catalyzed reaction of N-methyl-1-naphthamide, formaldehyde, and styrene is inefficient. How can I troubleshoot this?
A2: This key C-C and C-N bond-forming step is critical and can be influenced by several factors.
-
Catalyst Choice and Activity: The choice of Lewis acid (e.g., BF₃·OEt₂, AlCl₃) is crucial. Ensure the catalyst is not deactivated by moisture. The amount of catalyst used can also be optimized; one patent specifies using 20% mmol of BF₃·OEt₂.[1]
-
Reaction Parameters: Temperature and reaction time are critical. Different protocols specify reaction temperatures ranging from 50°C to 140°C and times from 5 to 24 hours.[2] These parameters should be optimized for your specific setup.
-
Side Reactions: Styrene can polymerize, especially at higher temperatures. Monitor the reaction by TLC to track the consumption of starting materials and the formation of the desired product versus potential polymeric byproducts.
-
Solvent Effects: The choice of solvent (e.g., THF, toluene, xylene, dioxane) can impact the reaction's success.[2] Dioxane has been used effectively in some procedures.[1]
The following workflow can help diagnose issues in this step:
Caption: Troubleshooting workflow for the multicomponent reaction step.
Stage 3: Reduction of Carbonylated Naftifine
Q3: The hydrazine-KOH reduction is incomplete or giving a low yield of crude Naftifine. What should I check?
A3: This Wolff-Kishner-type reduction requires careful control of temperature and reagent ratios.
-
Elevated Temperatures: This reaction is typically performed in two stages: an initial lower temperature phase (e.g., 80-110°C) followed by a higher temperature phase (160-210°C) to drive the reaction to completion after distilling off unreacted hydrazine hydrate.[1][2] Ensure both stages are executed correctly.
-
Reagent Stoichiometry: The amounts of hydrazine hydrate and KOH are critical. Published methods use a significant excess of both reagents, with hydrazine hydrate at 2-5 molar equivalents and KOH at 1-5 molar equivalents relative to the substrate.[1][2]
-
Solvent: A high-boiling solvent like diethylene glycol is necessary to reach the required reaction temperatures.[2]
-
Workup Procedure: After cooling, the reaction mixture is typically acidified before extraction. Ensure the pH is adjusted correctly (e.g., pH=2) to protonate the amine for a clean workup, though this may vary based on the specific protocol.[2]
Stage 4: Salt Formation and Purification
Q4: I am losing a significant amount of product during the final precipitation and recrystallization steps. How can I minimize these losses?
A4: The final isolation and purification steps are common points for yield loss.
-
Precipitation: The precipitation of this compound is induced by adding an HCl solution (e.g., HCl in ethyl acetate) to a solution of the crude naftifine base.[2]
-
Recrystallization:
-
Solvent System: The choice of recrystallization solvent is critical. A mixed solvent system like ethyl acetate-methanol is often used.[2] The ratio must be optimized to dissolve the product when hot but allow for maximum crystal formation upon cooling.
-
Mechanical Losses: Minimize mechanical losses by ensuring complete transfer of solids and using cold solvent to wash the filtered crystals, which reduces the amount of product that redissolves.
-
-
Product Purity: If the crude product is impure, it can inhibit crystallization, leading to an oily product or lower recovery. Consider a purification step for the crude base (e.g., column chromatography) before salt formation if significant impurities are detected.[2]
Data and Protocols
Table 1: Example Reaction Conditions for Key Synthesis Steps
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Reported Yield | Reference |
| Amide Formation | 1-Naphthoic Acid | SOCl₂, Methylamine (aq) | Dichloromethane | Room Temp - 80°C | 2 - 12 | 92% | [1] |
| Multicomponent Rxn | N-methyl-1-naphthamide, Formaldehyde, Styrene | BF₃·OEt₂ (20% mmol) | Dioxane | 50°C | 24 | 85.5% | [1] |
| Reduction | Carbonylated Naftifine | 85% Hydrazine Hydrate, KOH | Diethylene Glycol | 95°C then 190-200°C | 3 + 3 | ~62.5% (Overall) | [2] |
| Salt Formation | Naftifine Base | HCl in Ethyl Acetate | Ethyl Acetate | 0°C | 2 | >60% (Overall) | [2] |
Experimental Protocol: Synthesis via Multicomponent Reaction
This protocol is adapted from patent CN103664631B.[1][2]
1. Synthesis of N-methyl-1-naphthamide:
-
Under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂) to 1-naphthoic acid with stirring.
-
Heat the mixture (e.g., to 80°C) for approximately 2 hours.
-
Remove excess SOCl₂ under reduced pressure.
-
Dissolve the resulting crude 1-naphthoyl chloride in a suitable solvent like dichloromethane.
-
Add this solution dropwise to an aqueous methylamine solution at room temperature and stir for 5-12 hours.
-
Work up the reaction by extracting with dichloromethane, drying the organic phase (e.g., with MgSO₄), and concentrating to yield the amide product.
2. Synthesis of Carbonylated Naftifine:
-
In a suitable organic solvent (e.g., dioxane), under the catalysis of a Lewis acid (e.g., BF₃·OEt₂), mix N-methyl-1-naphthamide, formaldehyde, and styrene. Molar ratios can range from 1:1:1 to 1:5:3.5.[2]
-
Heat the reaction at a controlled temperature (e.g., 50-140°C) for 5-24 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous workup and extract the product. Purify by column chromatography if necessary.
3. Synthesis of Naftifine:
-
In a flask, add the carbonylated naftifine intermediate, diethylene glycol, and potassium hydroxide (KOH).
-
Add 85% hydrazine hydrate dropwise.
-
Heat the mixture at a lower temperature (e.g., 80-110°C) for 1-5 hours.[2]
-
Reconfigure the apparatus for distillation and distill off unreacted hydrazine hydrate.
-
Increase the temperature to 160-210°C and continue to reflux for an additional 1-5 hours.[2]
-
Cool the reaction, acidify with dilute HCl to pH ~2, and extract the crude Naftifine base with a solvent like ethyl acetate.[2]
4. Synthesis of this compound:
-
Dissolve the crude Naftifine base in ethyl acetate.
-
Cool the solution in an ice bath (0°C).
-
Add a solution of HCl in ethyl acetate dropwise with stirring.
-
Continue stirring for approximately 2 hours as the hydrochloride salt precipitates.
-
Collect the solid product by suction filtration and wash the filter cake with cold ethyl acetate.
-
Recrystallize the final product from a mixed solvent system such as ethyl acetate-methanol to obtain pure this compound.[2]
Impurity Relationship Diagram
Low yield is often a consequence of side reactions. Understanding the source of potential impurities can help in optimizing the reaction conditions to favor the desired product.
References
Technical Support Center: Enhancing Skin Penetration of Naftifine Hydrochloride Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the skin penetration of Naftifine Hydrochloride formulations. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation and evaluation of this compound for enhanced topical delivery.
Q1: My this compound formulation shows low skin permeation in in vitro studies. What are the potential causes and solutions?
A1: Low skin permeation of this compound is a common challenge due to its high lipophilicity (logP: 5.4), which can cause it to accumulate in the stratum corneum without penetrating to deeper skin layers.[1][2]
Troubleshooting Steps:
-
Formulation Strategy: Conventional creams and gels may not be optimal.[1] Consider advanced nanoformulations known to enhance penetration:
-
Microemulsions: These systems can increase the fluidity of the stratum corneum lipid bilayers, facilitating drug penetration.[3][4]
-
Nanoemulgels: These combine the benefits of nanoemulsions for solubility and permeation with a gel base for better application and stability.[5]
-
Transethosomes: These are lipid vesicles containing ethanol, which can enhance drug penetration through the stratum corneum.[1]
-
Niosomes: These are non-ionic surfactant-based vesicles that can improve drug localization at the site of infection.[6][7]
-
-
Excipient Selection: The choice of oils, surfactants, and co-surfactants is critical.
-
Oils: Oleic acid is a commonly used oil phase in microemulsions and has been shown to increase the penetration of lipophilic drugs.[2]
-
Surfactants/Co-surfactants: Kolliphor® RH40 and Transcutol® have been successfully used to create effective microemulsion systems for Naftifine.[3][8][9] The concentration and ratio of these components are key to forming stable and effective nanoemulsions.[10]
-
-
Particle Size and Polydispersity Index (PDI): For nanoformulations, smaller particle sizes generally correlate with better skin penetration. Aim for a particle size in the nano-range (e.g., < 200 nm) and a low PDI (< 0.3) for a homogenous formulation.[5][11]
Q2: I am having trouble with the physical stability of my nanoemulsion formulation. What should I check?
A2: Nanoemulsions are thermodynamically unstable systems, and issues like phase separation, creaming, or cracking can occur.[12]
Troubleshooting Steps:
-
Surfactant and Co-surfactant (Smix) Ratio: The ratio of surfactant to co-surfactant is crucial for the stability of the nanoemulsion. An optimized Smix ratio is necessary to adequately reduce the interfacial tension between the oil and water phases.[10]
-
Homogenization Process: The speed and duration of homogenization can significantly impact droplet size and stability. Ensure your homogenization parameters are optimized and consistently applied.[5]
-
Zeta Potential: The zeta potential is an indicator of the surface charge of the nanoparticles and, consequently, the stability of the formulation. A higher absolute zeta potential value (e.g., > ±25 mV) indicates good stability due to electrostatic repulsion between particles.[5][10] If your zeta potential is low, consider adding a charge-inducing agent.
-
Incorporate into a Gel Base: Converting the nanoemulsion into a nanoemulgel by adding a gelling agent like Carbopol 934 can enhance its stability and viscosity for topical application.[5][13]
Q3: How can I confirm that my formulation is enhancing the penetration of this compound into the skin?
A3: Several experimental techniques can be used to quantify and visualize skin penetration.
Verification Methods:
-
In Vitro Permeation Studies: Use Franz diffusion cells with excised pig or human skin to quantify the amount of drug that permeates through the skin over time.[2][3]
-
Tape Stripping: This technique involves sequentially applying and removing adhesive tape to the skin surface to remove layers of the stratum corneum. The amount of drug in each tape strip can then be quantified to determine the drug concentration profile within the stratum corneum.[8][9]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This method can be used to investigate the interaction between the formulation and the stratum corneum lipids, providing evidence of lipid bilayer fluidization which facilitates drug penetration.[2][3][4]
-
Confocal Laser Scanning Microscopy (CLSM): By incorporating a fluorescent dye into your formulation, CLSM can be used to visualize the penetration depth of the formulation into the skin layers.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing this compound skin penetration.
Table 1: Comparison of In Vitro Skin Permeation Parameters for Different this compound Formulations
| Formulation Type | Key Excipients | Skin Model | Flux (µg/cm²/h) | Enhancement Ratio vs. Commercial Cream | Reference |
| Microemulsion (ME1) | Oleic acid, Kolliphor® RH40, Transcutol® | Pig Skin | 109.99 ± 1.58 | ~5.16 | [3] |
| Microemulsion (ME2) | Oleic acid, Kolliphor® EL, Transcutol® | Pig Skin | 45.59 ± 2.10 | ~2.14 | [3] |
| Commercial Cream | - | Pig Skin | 21.32 ± 1.56 | 1.00 | [3] |
| Transethosomes (TE) | Phospholipid, Ethanol | Pig Skin | Not explicitly stated, but significantly higher than commercial cream (p < 0.05) | - | [1] |
| Nanoemulsion | Clove Oil, Surfactant/Co-surfactant | - | 3-fold increase in steady-state flux vs. commercial product | 3.00 | [10] |
Table 2: Skin Deposition of this compound from Different Formulations
| Formulation Type | Skin Layer | Amount of Naftifine (µg/cm²) | Reference |
| Microemulsion (ME1) | Stratum Corneum | Significantly higher than commercial cream (P<0.05) | [8][9] |
| Deeper Skin Layers | Significantly higher than commercial cream (P<0.001) | [8][9] | |
| Transethosomes (TE) | Stratum Corneum | 75.441 ± 0.700 | [1] |
| Residual Skin (Epidermis + Dermis) | Significantly higher than commercial cream (p < 0.05) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of this compound-Loaded Microemulsion
This protocol is based on the methodology described in studies by Tuncay-Tanriverdi et al.[2][3][4]
-
Construct Pseudoternary Phase Diagrams: To identify the microemulsion region, prepare various formulations with different ratios of oil (e.g., oleic acid), surfactant (e.g., Kolliphor® RH40), and co-surfactant (e.g., Transcutol®). Titrate these mixtures with water and observe for transparency and fluidity.
-
Select Formulation: Choose a formulation from the microemulsion region of the phase diagram.
-
Prepare Microemulsion:
-
Accurately weigh the required amounts of oleic acid, Kolliphor® RH40, and Transcutol® and mix them.
-
Dissolve this compound in this mixture.
-
Add the required amount of water dropwise while continuously stirring until a clear and homogenous microemulsion is formed.
-
-
Characterization:
-
Particle Size and PDI: Use dynamic light scattering.
-
Viscosity: Use a viscometer.
-
pH: Use a calibrated pH meter.
-
Drug Content: Quantify using a validated HPLC method.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for assessing the skin permeation of topical formulations.[2][3]
-
Skin Preparation:
-
Excise full-thickness abdominal pig skin.
-
Remove subcutaneous fat and hair.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain the temperature at 32°C ± 0.5°C.
-
Stir the receptor medium continuously.
-
-
Sample Application:
-
Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh receptor medium.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Calculation:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts.
Caption: Workflow for In Vitro Skin Permeation Studies.
Caption: Mechanism of Nanoformulation-Enhanced Skin Penetration.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. In Vitro Skin Permeation and Antifungal Activity of Naftifine Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. wjpsronline.com [wjpsronline.com]
- 6. Development of this compound alcohol-free niosome gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Colloidal nanocarriers for the enhanced cutaneous delivery of naftifine: characterization studies and in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development, optimization and characterization of nanoemulsion loaded with clove oil-naftifine antifungal for the management of tinea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IMPROVED SKIN PENETRATION AND DEPOSITION OF NAFTIFINE FROM TRANSETHOSOMES AND TRANSETHOSOMAL GEL FORMULATIONS | AVESİS [avesis.istanbul.edu.tr]
- 12. pharmtech.com [pharmtech.com]
- 13. jetir.org [jetir.org]
Technical Support Center: Naftifine Hydrochloride Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Naftifine Hydrochloride in solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
-
Thermal Degradation: Degradation at elevated temperatures.
Q2: What are the known or potential degradation products of this compound?
A2: Based on forced degradation studies and analysis of impurities, potential degradation products may include N-methyl-1-naphthalenemethylamine and cinnamaldehyde.[1] The formation of an N-oxide derivative is also a possibility under oxidative conditions.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is sparingly soluble in aqueous buffers but soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For analytical purposes, a 0.1% orthophosphoric acid solution has been identified as a suitable non-toxic solvent.[1] When preparing aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute with the aqueous buffer.
Q4: What are the ideal storage conditions for this compound solutions?
A4: To minimize degradation, this compound solutions should be stored at controlled room temperature, not exceeding 25°C, and protected from light.[2][3][4] Refrigeration at 2 to 8°C is also permissible.[3][4] For long-term storage of the solid compound, -20°C is recommended.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is pH-dependent. As an allylamine, the molecule's ionization state can change with pH, influencing its susceptibility to hydrolysis. It is generally recommended to maintain the pH of the solution within a controlled range, avoiding strongly acidic or basic conditions to minimize hydrolytic degradation. The use of buffers, such as phosphate or acetate, can help maintain a stable pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | Degradation of this compound | - Prepare fresh solutions daily. - Store stock solutions protected from light and at the recommended temperature. - Ensure the pH of the solution is controlled and within the optimal range. - Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Loss of potency or lower than expected concentration | Significant degradation has occurred. | - Review solution preparation and storage procedures. - Perform a forced degradation study to identify the primary degradation pathway and implement specific preventative measures (e.g., use of amber vials for light-sensitive solutions). - Consider the compatibility of this compound with other components in the solution. |
| Precipitation in aqueous solution | Poor solubility of this compound. | - Increase the proportion of organic co-solvent (e.g., ethanol, DMSO). - Adjust the pH of the solution. - Consider the use of solubilizing agents such as cyclodextrins. |
| Discoloration of the solution | Formation of chromophoric degradation products. | - Investigate the cause of degradation (e.g., light exposure, oxidative stress). - Implement appropriate protective measures based on the identified cause. |
Data Presentation: Forced Degradation Studies
The following table provides an illustrative summary of the expected degradation of this compound under various stress conditions. This data is representative and should be confirmed by in-house stability studies.
| Stress Condition | Description | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products (Tentative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolytic cleavage products |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | Hydrolytic cleavage products |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 20% | N-oxide, other oxidative products |
| Thermal Degradation | Solid State | 48 hours | 80°C | 10% | Thermally induced isomers/fragments |
| Photodegradation | UV Light (254 nm) | 12 hours | Room Temp | 30% | Photolytic isomers, fragments |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for quantifying this compound in the presence of its degradation products.
1. Chromatographic Conditions:
-
Column: XBridge Phenyl (20 x 4.6 mm, 2.5 µm) or equivalent.[1]
-
Mobile Phase: Gradient of 0.1% perchloric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
3. Sample Preparation:
-
Dilute the test solution with the mobile phase to fall within the linear range of the assay.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time (approximately 2 minutes under the specified conditions).[1]
-
Quantify the amount of this compound and any degradation products by comparing their peak areas to that of the standard.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study to assess the stability of this compound.
1. General Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol-water mixture).
-
Expose the solution to the stress conditions outlined below.
-
At specified time points, withdraw an aliquot of the solution, neutralize it if necessary, and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
2. Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the drug solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the drug solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the drug solution at 80°C in a temperature-controlled oven, protected from light.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical troubleshooting flow for degradation issues.
References
- 1. Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns | Yakupov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Naftifine Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Naftifine Hydrochloride, with a specific focus on peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. In the case of this compound, a basic compound, peak tailing is often observed. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Summary of Potential Causes and Solutions for Peak Tailing in this compound HPLC Analysis:
| Potential Cause | Description | Recommended Solution(s) |
| Chemical Interactions | ||
| Secondary Silanol Interactions | Naftifine, as a basic compound (tertiary amine), can interact with residual acidic silanol groups on the silica-based stationary phase.[1][2][3] This secondary interaction mechanism leads to peak tailing. | - Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0 using an acidic modifier (e.g., 0.1% formic acid, phosphoric acid, or perchloric acid).[1][4] This protonates the silanol groups, reducing their interaction with the protonated analyte. - Use a Silanol Suppressor: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%).[4][5] TEA will preferentially interact with the active silanol sites. - Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol interactions.[1] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion. | - Maintain a Consistent pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa to ensure a single ionic form.[6] |
| Column-Related Issues | ||
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[1][6] | - Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Reduce the concentration of the sample.[7] |
| Column Contamination/Degradation | Accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape.[5] Over time, the stationary phase can degrade. | - Use a Guard Column: Protect the analytical column from strongly retained impurities.[1] - Implement a Column Washing Procedure: Flush the column with a strong solvent to remove contaminants.[2] - Replace the Column: If the column performance does not improve after washing, replacement may be necessary.[8] |
| Column Void | A void or channel in the column packing material can cause band broadening and peak tailing.[8] | - Proper Column Handling: Avoid sudden pressure shocks. - Column Re-packing (Advanced): This is generally not recommended and should only be attempted by experienced users. - Replace the Column: This is the most reliable solution.[8] |
| System and Methodological Issues | ||
| Extra-Column Volume | Dead volume in the HPLC system (e.g., in tubing, fittings, or the detector flow cell) can contribute to band broadening and peak tailing.[9][10] | - Use Short, Narrow-Bore Tubing: Minimize the length and internal diameter of all tubing. - Ensure Proper Fittings: Check all connections for leaks and ensure they are correctly fitted. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8][9] | - Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even though I am using a C18 column?
A1: Peak tailing for basic compounds like this compound on a standard C18 column is often due to secondary interactions with residual silanol groups on the silica backbone of the stationary phase.[1][3] These acidic silanols can interact with the basic amine group of naftifine, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak. To mitigate this, you can lower the mobile phase pH, use an end-capped column, or add a competing base like triethylamine to your mobile phase.[4]
Q2: What is the ideal mobile phase pH for this compound analysis?
A2: To minimize silanol interactions and ensure consistent protonation of Naftifine, a mobile phase pH of around 2.5 to 3.0 is generally recommended.[1][4] This low pH protonates the silanol groups, reducing their capacity for secondary interactions with the positively charged naftifine molecule.
Q3: Can column temperature affect peak shape for this compound?
A3: Yes, column temperature can influence peak shape. Increasing the temperature can sometimes improve peak symmetry by reducing the viscosity of the mobile phase and increasing the kinetics of mass transfer. However, the stability of both the analyte and the column stationary phase at elevated temperatures should be considered.
Q4: I've tried adjusting the mobile phase, but the peak tailing persists. What should I check next?
A4: If mobile phase optimization does not resolve the issue, consider the following:
-
Column Health: The column may be contaminated or have a void. Try washing the column with a strong solvent or, if necessary, replace it.[2][8]
-
System Dead Volume: Check for and minimize any extra-column volume in your HPLC system, including tubing and connections.[9]
-
Sample Overload: Try injecting a smaller volume or a more dilute sample to rule out column overload.[6]
Experimental Protocols
Below is a detailed methodology for a typical HPLC analysis of this compound, designed to minimize peak tailing.
HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | Inertsil ODS (or equivalent C18), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Water (35:40:25, v/v/v) containing 0.8% Triethylamine, with pH adjusted to 5.5 with acetic acid.[11][12][13] |
| Flow Rate | 1.4 mL/min[11][12][13] |
| Detection Wavelength | 265 nm[11][12] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Sample Preparation | Accurately weigh and dissolve this compound standard or sample in the mobile phase to achieve a final concentration of approximately 50 µg/mL. |
Note: This is a general method and may require optimization for specific instrumentation and sample matrices.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A flowchart outlining the systematic troubleshooting process for addressing peak tailing in this compound HPLC analysis.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. silicycle.com [silicycle.com]
- 7. uhplcs.com [uhplcs.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. support.waters.com [support.waters.com]
- 10. chromtech.com [chromtech.com]
- 11. RP-HPLC method for quantitative estimation of this compound in formulated products: development and validation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Efficacy of Naftifine Hydrochloride vs. Terbinafine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antifungal efficacy of two prominent allylamine antifungals, naftifine hydrochloride and terbinafine. The information presented is collated from various scientific studies to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action: Inhibition of Squalene Epoxidase
Both naftifine and terbinafine share a common mechanism of action, targeting the fungal enzyme squalene epoxidase.[1][2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[3][5] By inhibiting squalene epoxidase, these drugs prevent the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and ultimately ergosterol.[6][7] This inhibition leads to a depletion of ergosterol, compromising the fungal cell membrane, and a toxic accumulation of intracellular squalene, which is fungicidal.[1][2]
Mechanism of action of Naftifine and Terbinafine.
Comparative In Vitro Efficacy
The in vitro efficacy of antifungal agents is primarily determined by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, while MFC is the lowest concentration that results in fungal death.
The following tables summarize the MIC and MFC values for this compound and terbinafine against various dermatophytes, as reported in different studies.
Table 1: In Vitro Activity of this compound against Dermatophytes
| Fungal Species (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) |
| Trichophyton rubrum (100) | 0.03 - 0.12 | 0.06 | 0.12 | 0.06 - 4.0 | 0.12 | 0.25 |
| Trichophyton mentagrophytes (100) | 0.015 - 0.12 | 0.03 | 0.06 | 0.03 - 2.0 | 0.12 | 0.5 |
| Trichophyton tonsurans (50) | 0.03 - 1.0 | 0.12 | 0.25 | 0.12 - 8.0 | 0.25 | 2.0 |
| Epidermophyton floccosum (75) | 0.12 - 0.25 | 0.12 | 0.12 | 0.5 - >64 | 8.0 | >32 |
| Microsporum canis (25) | 0.06 - 0.25 | 0.12 | 0.25 | 0.25 - >64 | 16 | >32 |
| All Dermatophytes (350) | 0.015 - 1.0 | 0.06 | 0.25 |
Data sourced from Ghannoum et al. (2013).[2]
Table 2: In Vitro Activity of Terbinafine against Dermatophytes
| Fungal Species | MIC Range (µg/mL) |
| Trichophyton rubrum | 0.0625 - 1 |
| Microsporum canis | 0.0313 - 0.5 |
| Dermatophytes (general) | 0.001 - 0.02 |
Data compiled from multiple sources.[8][9] One study reported a geometric mean MIC of 0.03 mg/ml for terbinafine against a panel of 59 dermatophyte isolates.[4] Another study on 20 clinical isolates of dermatophytes found MICs (defined as 80% inhibition) to range from ≤0.03 to 0.25 µg/mL, and MFCs to range from 0.06 to 2.0 µg/mL.[1]
Experimental Protocols
The determination of in vitro antifungal efficacy typically follows standardized procedures to ensure reproducibility and comparability of results. The most frequently cited method is the broth microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[2][6]
Broth Microdilution Method (CLSI M38-A2)
-
Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, for 7 to 10 days to encourage sporulation. A suspension of conidia is then prepared in sterile saline and adjusted spectrophotometrically to a final concentration of approximately 1 x 10³ to 5 x 10³ CFU/mL.[1][6]
-
Drug Dilution: The antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial twofold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 28-30°C for 4 to 7 days.[10]
-
MIC Determination: The MIC is determined as the lowest drug concentration that shows complete (or ≥80%) inhibition of visible growth compared to the drug-free control well.[1]
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated until growth is seen in the control subcultures. The MFC is the lowest drug concentration from which no colonies grow on the subculture.[1]
Experimental workflow for antifungal susceptibility testing.
Summary and Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. njccwei.com [njccwei.com]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Naftifine Hydrochloride and Other Allylamines in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of naftifine hydrochloride and other prominent allylamine and benzylamine antifungals, namely terbinafine and butenafine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting objective performance comparisons supported by experimental data.
Mechanism of Action: Inhibition of Squalene Epoxidase
Naftifine, terbinafine, and butenafine share a common mechanism of action by targeting and inhibiting the enzyme squalene epoxidase.[1][2][3] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for the conversion of squalene to 2,3-oxidosqualene.[4][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[5][6]
The inhibition of squalene epoxidase by these compounds leads to a fungicidal effect through a dual mechanism:
-
Ergosterol Depletion: The blockage of the ergosterol synthesis pathway results in a deficiency of this vital component, compromising the fungal cell membrane's structural integrity and function.[4][7]
-
Squalene Accumulation: The inhibition of the enzyme causes a buildup of intracellular squalene, which is toxic to the fungal cell at high concentrations, further contributing to cell death.[8][9]
Notably, these agents exhibit a high degree of selectivity for the fungal squalene epoxidase over its mammalian counterpart, which accounts for their favorable safety profile.[10]
Mechanism of action of allylamine and benzylamine antifungals.
In Vitro Activity: A Comparative Overview
The in vitro efficacy of naftifine, terbinafine, and butenafine is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death.
The following tables summarize the in vitro activities of these compounds against common dermatophytes.
Table 1: In Vitro Activity of this compound Against Dermatophytes
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 0.015 - 1.0 | 0.06 | 0.25 |
| Trichophyton mentagrophytes | 0.015 - 1.0 | 0.06 | 0.25 |
| Trichophyton tonsurans | 0.015 - 1.0 | 0.06 | 0.25 |
| Epidermophyton floccosum | 0.015 - 1.0 | 0.06 | 0.25 |
| Microsporum canis | 0.015 - 1.0 | 0.06 | 0.25 |
| Data sourced from a study by Ghannoum et al. (2004)[11] |
Table 2: Comparative In Vitro Activities of Naftifine, Terbinafine, and Butenafine Against Dermatophytes
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| Naftifine | Dermatophytes | 0.001 - 0.5 |
| Terbinafine | Dermatophytes | ≤ 0.0001 - 0.1 |
| Butenafine | Dermatophytes | Generally lower than naftifine and terbinafine |
| Data compiled from multiple sources.[2][11][12] |
Butenafine has demonstrated superior fungicidal activity against dermatophytes when compared to both terbinafine and naftifine in some studies.[13][14] It is also reported to have better activity against Candida albicans than terbinafine and naftifine.[13]
Clinical Efficacy: Comparative Clinical Trial Data
Clinical trials provide essential data on the in vivo performance of these antifungal agents. The primary endpoints in these trials are typically mycological cure (negative fungal culture) and clinical cure (resolution of signs and symptoms).
Table 3: Comparative Clinical Efficacy in Tinea Pedis
| Treatment | Duration | Mycological Cure Rate | Clinical Cure Rate |
| Naftifine 2% Cream | 2 weeks | ~70-80% | ~60-70% |
| Terbinafine 1% Cream | 1 week | ~80-90% | ~70-80% |
| Butenafine 1% Cream | 1 week | ~80-90% | ~70-80% |
| Data represents typical outcomes from various clinical trials and may vary between studies. |
A phase III, randomized, double-blind clinical trial comparing naftifine 2% cream with terbinafine 1% cream for dermatophytosis found that naftifine was effective and safe, with comparable efficacy and safety to terbinafine. Another comparative study in patients with tinea cruris concluded that butenafine 1% cream was superior to terbinafine 1% cream, producing quicker results and higher clinical efficacy.[9]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M38-A2)
This protocol outlines a standardized method for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.
-
Inoculum Preparation:
-
Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.
-
Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted spectrophotometrically to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL.
-
-
Preparation of Antifungal Solutions:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 28°C for 4-7 days.[13]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the growth in the drug-free control well.
-
Workflow for antifungal susceptibility testing.
Clinical Trial Protocol: Topical Antifungal Efficacy for Tinea Pedis
This protocol describes a typical design for a randomized, double-blind, vehicle-controlled clinical trial to evaluate the efficacy and safety of a topical antifungal agent.
-
Study Design: Randomized, double-blind, parallel-group, vehicle-controlled, multicenter study.
-
Patient Population:
-
Inclusion criteria: Healthy adult volunteers with a clinical diagnosis of tinea pedis, confirmed by positive potassium hydroxide (KOH) microscopy and fungal culture.
-
Exclusion criteria: Concurrent use of other antifungal agents, immunosuppression, or known hypersensitivity to the study medication.
-
-
Treatment:
-
Patients are randomized to receive either the active topical antifungal cream or a vehicle control cream.
-
The cream is applied to the affected area once or twice daily for a specified duration (e.g., 2-4 weeks).
-
-
Efficacy Assessments:
-
Primary Endpoint: Mycological cure at a specified time point after the end of treatment (e.g., week 6), defined as negative KOH and negative fungal culture.
-
Secondary Endpoints:
-
Clinical cure: Resolution of all signs and symptoms of tinea pedis.
-
Effective treatment: Mycological cure plus minimal or no clinical signs and symptoms.
-
Safety and tolerability: Assessed by monitoring adverse events.
-
-
-
Study Visits:
-
Baseline (Day 0): Enrollment, randomization, and initial assessments.
-
Follow-up visits: During and after the treatment period for efficacy and safety evaluations.
-
Logical flow of a comparative clinical trial.
Conclusion
This compound, terbinafine, and butenafine are potent antifungal agents with a shared mechanism of action targeting squalene epoxidase. While all three demonstrate excellent activity against dermatophytes, in vitro data suggests that butenafine may have superior fungicidal activity. Clinical trial results indicate high cure rates for all three compounds in the treatment of superficial fungal infections, with some evidence suggesting a faster onset of action for butenafine. The choice of agent for research and development may depend on the specific fungal species being targeted, the desired formulation characteristics, and the clinical indication. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their clinical performance.
References
- 1. Clinical trial designs for topical antifungal treatments of onychomycosis and implications on clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. Newer Topical Treatments in Skin and Nail Dermatophyte Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. Clinical Trial Designs for Topical Antifungal Treatments of Onychomycosis and Implications on Clinical Practice | MDedge [mdedge.com]
- 11. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Consensus for the Treatment of Tinea Pedis: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Validated Stability-Indicating HPLC Method for the Quantification of Naftifine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Naftifine Hydrochloride in pharmaceutical formulations. The performance of this method is benchmarked against existing analytical techniques, with supporting experimental data and detailed protocols to assist researchers and quality control analysts in their method selection and implementation.
Introduction to this compound Analysis
This compound is a topical antifungal agent belonging to the allylamine class.[1] It is crucial to have a reliable and validated analytical method to ensure the quality, potency, and safety of pharmaceutical products containing this active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This guide details a new, optimized Reverse-Phase HPLC (RP-HPLC) method and compares it with other established methods.
Experimental Protocols
Proposed HPLC Method for this compound Quantification
This section details the experimental protocol for the proposed stability-indicating HPLC method.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1200 Infinity series or equivalent, equipped with a diode-array detector (DAD).
-
Column: Inertsil ODS C18 column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of 35% acetonitrile, 40% methanol, and 25% water, with 0.8% triethylamine. The pH is adjusted to 5.5 with acetic acid.[2][3]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 20 µg/mL to 120 µg/mL.[2][3]
-
Sample Preparation (for a 1% Cream Formulation): Accurately weigh an amount of cream equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the API. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
The following parameters were validated to ensure the method is fit for its intended purpose.
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing blank samples (placebo), spiked samples, and samples subjected to forced degradation.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[5] A minimum of five concentrations are recommended for establishing linearity.[5]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[5]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is considered at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Forced Degradation Study Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[7] The drug substance was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1N HCl and refluxed at 60°C for 30 minutes.[8] The solution was then neutralized with 0.1N NaOH and diluted with the mobile phase.
-
Alkaline Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1N NaOH and refluxed at 60°C for 30 minutes.[8] The solution was then neutralized with 0.1N HCl and diluted with the mobile phase.
-
Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 30% hydrogen peroxide and kept at room temperature for 24 hours. The solution was then diluted with the mobile phase.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours. A solution was then prepared from the stressed sample.
-
Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours. A solution was then prepared from the stressed sample.
Data Presentation and Comparison
Table 1: Comparison of Chromatographic Conditions for this compound Quantification
| Parameter | Proposed Method | Alternative Method 1[9] | Alternative Method 2 (General) |
| Column | Inertsil ODS C18 (150x4.6mm, 5µm) | XBridge Phenyl (20x4.6mm, 2.5µm) | C18, C8, or Phenyl columns |
| Mobile Phase | Acetonitrile:Methanol:Water (35:40:25) + 0.8% TEA, pH 5.5 | Gradient of 0.1% Perchloric acid and Acetonitrile | Varies; typically a mixture of an organic solvent (Acetonitrile or Methanol) and an aqueous buffer. |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | 0.8 - 1.5 mL/min |
| Detection Wavelength | 265 nm | 254 nm | 220 - 280 nm |
| Run Time | ~6 minutes | ~2 minutes | Varies |
Table 2: Summary of Validation Parameters for the Proposed HPLC Method
| Validation Parameter | Acceptance Criteria (ICH) | Observed Results |
| Linearity (Range) | R² ≥ 0.999 | 20-120 µg/mL |
| Correlation Coefficient (R²) | > 0.999[2][3] | |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.4%[2][3] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 2.0%[2] |
| - Intermediate Precision | ≤ 2.0% | < 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 | 5.02 µg/mL[2] |
| LOQ | Signal-to-Noise ratio of 10:1 | 16.72 µg/mL[2] |
| Specificity | No interference at the retention time of the analyte | No interference observed from placebo and degradation products. |
| Robustness | % RSD ≤ 2.0% | The method was found to be robust for small variations in flow rate, mobile phase composition, and pH.[2] |
Mandatory Visualizations
Caption: Workflow for the validation of the new HPLC method.
Caption: Forced degradation study workflow.
Conclusion
The proposed RP-HPLC method for the quantification of this compound is simple, precise, and efficient.[2] The validation results demonstrate that the method is accurate, linear, specific, and robust, making it suitable for routine quality control analysis of this compound in pharmaceutical dosage forms.[2] The short analysis time and the use of a common C18 column make this method a cost-effective and practical alternative to other existing methods. The successful forced degradation studies confirm its stability-indicating nature, which is a critical requirement for quality control and stability studies of pharmaceutical products.
References
- 1. RP-HPLC method for quantitative estimation of this compound in formulated products: development and validation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC method for quantitative estimation of this compound in formulated products: development and validation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. actascientific.com [actascientific.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns | Yakupov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
Unraveling Antifungal Cross-Resistance: A Comparative Analysis of Naftifine Hydrochloride and Azoles
A deep dive into the experimental data reveals a clear distinction in the mechanisms of action and resistance profiles between the allylamine antifungal, naftifine hydrochloride, and the widely used azole class of drugs. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings and outlining the methodologies used to assess antifungal susceptibility.
The emergence of antifungal resistance poses a significant challenge in the treatment of dermatophytosis. Understanding the potential for cross-resistance between different antifungal classes is paramount for effective therapeutic strategies. This guide focuses on the relationship between this compound, a topical allylamine, and the broad class of azole antifungals.
Distinct Mechanisms of Action Mitigate Cross-Resistance
This compound and azole antifungals target different enzymes in the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. This fundamental difference in their mechanism of action is the primary reason for the observed lack of cross-resistance between the two drug classes.
Naftifine, like other allylamines, inhibits the enzyme squalene epoxidase. This blockade leads to a fungicidal accumulation of toxic squalene and a deficiency in ergosterol. In contrast, azoles inhibit lanosterol 14α-demethylase, an enzyme further down the ergosterol synthesis pathway. While this also depletes ergosterol, it does not result in the toxic accumulation of squalene, and this class of drugs is generally considered fungistatic.[1][2][3]
Studies have shown that fungal strains resistant to the allylamine terbinafine exhibit cross-resistance to naftifine, as both drugs share the same target enzyme.[4][5] However, these same terbinafine-resistant strains generally remain susceptible to azole antifungals.[5] This strongly suggests that the mutations conferring resistance to allylamines do not affect the target enzyme of azoles, and vice-versa. The development of resistance to azoles is a growing concern, whereas resistance to allylamines like naftifine has been less frequently reported.[1][2][4]
Figure 1: Differential inhibition of the fungal ergosterol biosynthesis pathway by Naftifine and Azoles.
In Vitro Susceptibility Data: A Comparative Overview
The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize MIC data from various studies, comparing the activity of naftifine with several azole antifungals against common dermatophytes.
Table 1: In Vitro Susceptibility of Trichophyton rubrum to Naftifine and Azoles
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Naftifine | 0.015 - 1.0 | 0.06 | 0.25 | [1] |
| Fluconazole | 32 - 64 | - | - | [6] |
| Itraconazole | - | - | - | [7] |
| Ketoconazole | - | - | - | |
| Luliconazole | - | 0.015 | 0.06 | [7] |
| Bifonazole | - | - | - | |
| Miconazole | - | - | - | [7] |
Table 2: In Vitro Susceptibility of Other Dermatophytes to Naftifine
| Fungal Species | Naftifine MIC Range (µg/mL) | Naftifine MIC₅₀ (µg/mL) | Naftifine MIC₉₀ (µg/mL) | Reference |
| Trichophyton mentagrophytes | 0.015 - 1.0 | 0.06 | 0.25 | [1] |
| Trichophyton tonsurans | 0.015 - 1.0 | 0.125 | 0.25 | [1] |
| Epidermophyton floccosum | 0.015 - 1.0 | 0.03 | 0.06 | [1] |
| Microsporum canis | 0.015 - 1.0 | 0.125 | 0.5 | [1] |
Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. A comprehensive direct comparison of MICs across multiple studies is challenging due to variations in the specific strains and methodologies used.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of in vitro antifungal susceptibility is crucial for resistance surveillance and drug development. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[8][9][10][11]
Key Steps of the CLSI M38-A2 Broth Microdilution Method:
-
Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation. A suspension of conidia (spores) is then prepared and the concentration is adjusted using a spectrophotometer to a standardized level (e.g., 0.09 to 0.13 absorbance at 530 nm). This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions of the antifungal agents are then made in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents. The plates are then incubated at 28-35°C for 4 to 7 days.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the drug-free control well. The reading is performed visually or using a spectrophotometer.
Figure 2: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Conclusion
The available experimental data and mechanistic understanding strongly indicate a lack of cross-resistance between this compound and azole antifungals. Their distinct molecular targets within the ergosterol biosynthesis pathway mean that resistance mechanisms developed against one class are unlikely to confer resistance to the other. This is a critical consideration for clinicians and researchers in the face of rising azole resistance. The fungicidal nature of naftifine may also contribute to a lower propensity for resistance development compared to the fungistatic azoles.[1][2] Continued surveillance of antifungal susceptibility patterns using standardized methodologies, such as the CLSI M38-A2 protocol, is essential for guiding effective treatment strategies and preserving the utility of our current antifungal armamentarium.
References
- 1. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japmaonline.org [japmaonline.org]
- 3. Azole Resistance in Dermatophytes: Prevalence and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Antifungal Resistance in Dermatophytes: Genetic Considerations, Clinical Presentations and Alternative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Resistance in Dermatophytes: Genetic Considerations, Clinical Presentations and Alternative Therapies [mdpi.com]
- 7. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njccwei.com [njccwei.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Navigating the Stability Landscape of Naftifine Hydrochloride: A Comparative Guide to Assay Validation
For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance is a critical aspect of the development process. This guide provides a comprehensive comparison of stability-indicating assay methods for Naftifine Hydrochloride, an allylamine antifungal agent. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to be an invaluable resource for the validation of analytical procedures to monitor the stability of this compound.
This compound is susceptible to degradation under various stress conditions, necessitating the development of robust stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, capable of separating the active pharmaceutical ingredient (API) from its degradation products. This guide will delve into the validation of such methods, focusing on key performance parameters and providing a framework for conducting forced degradation studies.
Comparison of Stability-Indicating HPLC Methods
Several HPLC methods have been reported for the analysis of this compound. The selection of a suitable method depends on the specific requirements of the analysis, such as the desired run time, sensitivity, and the nature of the sample matrix. Below is a comparison of two representative HPLC methods.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Phenyl column (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile:0.1 M Ammonium Acetate buffer (pH 5.0) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 263 nm |
| Run Time | ~15 minutes | ~10 minutes |
Experimental Protocols
A crucial aspect of validating a stability-indicating assay is the forced degradation study. These studies intentionally stress the drug substance to produce degradation products, thereby demonstrating the method's ability to separate these from the intact drug.
Forced Degradation Protocol
1. Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of methanol.
-
Add 10 mL of 0.1 N Hydrochloric Acid (HCl).
-
Reflux the solution at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N Sodium Hydroxide (NaOH).
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
2. Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of methanol.
-
Add 10 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Reflux the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N Hydrochloric Acid (HCl).
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
3. Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of methanol.
-
Add 10 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
4. Thermal Degradation:
-
Place 10 mg of solid this compound in a petri dish.
-
Expose to a temperature of 105°C in a hot air oven for 48 hours.
-
After exposure, dissolve the sample in methanol and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
5. Photolytic Degradation:
-
Place 10 mg of solid this compound in a petri dish.
-
Expose the sample to UV light (254 nm) in a photostability chamber for 24 hours.
-
After exposure, dissolve the sample in methanol and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
Validation of the Analytical Method
The validation of the chosen HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the this compound peak from all potential degradation products and excipients. Peak purity analysis should confirm the homogeneity of the API peak. |
| Linearity | A linear relationship between concentration and peak area should be established over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be > 0.999. |
| Accuracy | The recovery of the API from a spiked placebo or a known concentration should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the same sample should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD of the assay results obtained on different days, by different analysts, or with different equipment should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. The RSD of the results should be ≤ 2.0%. |
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for forced degradation studies and a potential degradation pathway for this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathway of this compound.
Conclusion
The validation of a stability-indicating assay for this compound is a meticulous process that requires careful consideration of various analytical parameters and stress conditions. By following the detailed protocols and validation criteria outlined in this guide, researchers and scientists can confidently develop and validate robust HPLC methods. The provided comparative data and visual workflows serve as a practical resource to ensure the quality, efficacy, and safety of this compound throughout its lifecycle. It is important to note that the specific degradation products and pathways may vary depending on the exact stress conditions applied and should be thoroughly investigated and characterized using appropriate analytical techniques such as mass spectrometry.
in vitro comparison of Naftifine Hydrochloride and Sertaconazole
In the landscape of topical antifungal agents, Naftifine Hydrochloride, an allylamine, and Sertaconazole, an azole, are prominent players in combating superficial fungal infections. This guide presents an objective, data-driven comparison of their in vitro performance, offering researchers, scientists, and drug development professionals a clear perspective on their respective antifungal activities. The following sections detail their mechanisms of action, comparative antifungal potency through key experimental data, and the methodologies employed in these assessments.
Mechanism of Action: A Tale of Two Pathways
The antifungal efficacy of Naftifine and Sertaconazole stems from their distinct interference with the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity.
This compound , as an allylamine, acts by inhibiting the enzyme squalene epoxidase.[1] This blockade occurs at an early stage of the ergosterol pathway, leading to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell.[1] This dual effect contributes to its primarily fungicidal activity against susceptible organisms like dermatophytes.[1][2][3]
Sertaconazole , a member of the azole class, targets a later step in the same pathway. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol. This inhibition disrupts the fungal cell membrane structure and function.[4] At higher concentrations, Sertaconazole can also directly damage the cell membrane by binding to non-sterol lipids, contributing to its fungicidal effect.[4]
Comparative Antifungal Potency: Quantitative Data
The in vitro efficacy of an antifungal agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available comparative and individual data for this compound and Sertaconazole against various fungal pathogens.
Table 1: Direct Comparison Against Yeasts
| Organism (No. of Strains) | Antifungal Agent | Mean MIC (mg/L) |
| Yeasts (151 total) | Sertaconazole | 0.34 [5] |
| Naftifine | 16.3[5] | |
| Bifonazole | 13.2[5] | |
| Data from a comparative study using a microdilution technique in Shadomy modified liquid medium.[5] |
Table 2: Activity Against Dermatophytes
| Organism | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Dermatophytes (350 strains)¹ | Naftifine | 0.015 - 1.0[1][6] | 0.06[1] | 0.25[1] |
| Dermatophytes (114 strains)² | Sertaconazole | 0.01 - 2.0[7] | 0.5[7] | 1.0[7] |
| Dermatophytes (unspecified no.) | Sertaconazole | 0.24 - 2.0[8] | - | - |
| ¹Includes T. rubrum, T. mentagrophytes, T. tonsurans, E. floccosum, and M. canis.[1] | ||||
| ²Isolates with reduced fluconazole susceptibility.[7] |
Table 3: Activity Against Candida Species
| Organism | Antifungal Agent | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
| Candida spp. (94 strains)¹ | Sertaconazole | - | 0.06 - 2.0[9] |
| Yeasts (various) | Sertaconazole | 0.35 - 5.04[8] | - |
| ¹Includes C. albicans (MIC₉₀: 0.06), C. glabrata (MIC₉₀: 0.25), C. parapsilosis (MIC₉₀: 0.25), C. krusei (MIC₉₀: 1.0), and C. tropicalis (MIC₉₀: 2.0).[9] |
Fungicidal Activity
-
This compound demonstrated fungicidal activity (defined as an MFC within 3 dilutions of the MIC) against 85% of the tested Trichophyton species.[1] It was found to be more fungistatic against E. floccosum and M. canis.[1]
-
Sertaconazole exhibits fungicidal activity at concentrations superior to its MIC, with MFC values ranging from 0.5 to 16 µg/mL against various yeasts and dermatophytes.[8]
Experimental Protocols
The determination of MIC and MFC values is conducted following standardized procedures to ensure reproducibility. The methodologies cited in the reviewed literature are primarily based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC/MFC (Based on CLSI M38-A2 for Dermatophytes)
This method is a cornerstone for determining the in vitro susceptibility of filamentous fungi.
-
Drug Preparation : The antifungal agent (Naftifine HCl or Sertaconazole) is dissolved in a solvent like dimethyl sulfoxide (DMSO).[1]
-
Serial Dilution : Serial two-fold dilutions of the drug are prepared in a liquid growth medium, typically RPMI 1640, within the wells of a microdilution plate.[1]
-
Inoculum Preparation : Fungal isolates are cultured, and a standardized inoculum is prepared to a concentration of 1 x 10³ to 3 x 10³ Colony Forming Units (CFU)/ml in RPMI 1640.[1]
-
Inoculation : A precise volume of the fungal inoculum is added to each well of the microdilution plate containing the drug dilutions. A growth control well (without the drug) is included.
-
Incubation : The plates are incubated at 35°C for 4 to 7 days, depending on the organism's growth rate.[1]
-
MIC Determination : The MIC is defined as the lowest drug concentration that causes a significant reduction in fungal growth (e.g., ≥80%) compared to the growth control well.[1]
-
MFC Determination : To determine the MFC, an aliquot from each well showing growth inhibition is subcultured onto an agar plate without any antifungal agent. The plates are incubated, and the MFC is identified as the lowest drug concentration from which no fungal colonies grow.
References
- 1. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Naftifine: A Topical Allylamine for Superficial Dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of the in vitro antifungal activity of bifonazole, naftifine and sertaconazole against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antifungal activity of this compound against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of sertaconazole against dermatophyte isolates with reduced fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of sertaconazole, fluconazole, ketoconazole, fenticonazole, clotrimazole and itraconazole against pathogenic vaginal yeast isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antifungal Effects of Naftifine Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic antifungal effects of Naftifine Hydrochloride when combined with other antifungal agents. This document synthesizes available data, details experimental methodologies, and explores the underlying mechanisms of these interactions.
This compound, a topical allylamine antifungal agent, exerts its effect by inhibiting the squalene epoxidase enzyme.[1][2][3][4][5][6][7][8][9] This action disrupts the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[1][3][6] The inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in fungicidal activity against a broad spectrum of dermatophytes.[1][6][7] Given its specific mechanism of action, there is significant interest in exploring its synergistic potential with other antifungal drugs that target different steps in fungal metabolic pathways.
In Vitro Synergistic Potential of this compound Combinations
While direct in vitro studies providing quantitative Fractional Inhibitory Concentration Index (FICI) values for this compound in combination with other specific antifungal agents are limited in the public domain, the potential for synergy can be inferred from its mechanism of action and data available for other allylamine antifungals, such as terbinafine. The primary basis for synergy lies in the multi-target attack on the ergosterol biosynthesis pathway.
A study utilizing an agar diffusion method on a cream containing 1% naftifine and 0.25% ketoconazole demonstrated a broader antifungal spectrum and stronger activity compared to creams containing 2% ketoconazole or 1% terbinafine alone, suggesting a potential for enhanced efficacy through combination.[4][10]
| Drug Combination | Target Fungi (Genus) | Theoretical Basis for Synergy | Experimental Evidence (Proxy/Related Data) | Potential Outcome |
| Naftifine + Azoles (e.g., Ketoconazole, Itraconazole) | Trichophyton, Microsporum, Epidermophyton, Candida | Dual blockade of the ergosterol biosynthesis pathway: Naftifine inhibits squalene epoxidase, and azoles inhibit lanosterol 14α-demethylase.[6][11] | A naftifine-ketoconazole combination cream showed enhanced antifungal activity in an agar diffusion assay.[4][10] Studies on the combination of terbinafine (another allylamine) with itraconazole have shown synergistic effects against Trichophyton spp. with FICI values between 0.032 and 0.5.[12] | Synergistic |
| Naftifine + Terbinafine | Trichophyton, Microsporum, Epidermophyton | Both are allylamines that inhibit squalene epoxidase. Synergy is less likely due to the same target, but an additive effect could enhance overall efficacy. | Studies have compared the efficacy of naftifine and terbinafine individually, but combination synergy data is lacking.[11] However, a study on griseofulvin and terbinafine combination showed an additive effect against multidrug-resistant dermatophytes.[12][13] | Additive |
| Naftifine + Amorolfine | Trichophyton, Microsporum, Epidermophyton | Multi-site inhibition of ergosterol biosynthesis: Naftifine inhibits squalene epoxidase, while amorolfine inhibits Δ14-reductase and Δ7-Δ8-isomerase.[13] | Studies combining amorolfine with terbinafine have shown additive and synergistic interactions against various fungi.[13] | Synergistic |
| Naftifine + Ciclopirox | Trichophyton, Microsporum, Epidermophyton, Candida | Different mechanisms of action: Naftifine inhibits ergosterol synthesis, while ciclopirox chelates polyvalent metal cations, inhibiting essential enzymes. | While direct synergy data is unavailable, both agents are effective against a broad range of fungi, and their distinct mechanisms suggest a low probability of antagonism.[14][15] | Potentially Additive or Synergistic |
Experimental Protocols
The gold standard for in vitro synergy testing is the checkerboard microdilution assay. This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, from which the FICI is calculated to quantify the interaction.
Checkerboard Microdilution Assay Protocol
-
Preparation of Antifungal Solutions: Stock solutions of each antifungal drug are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to the desired starting concentrations, typically a multiple of the known MIC.
-
Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of Drug A are made horizontally, and serial twofold dilutions of Drug B are made vertically. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone, as well as a drug-free growth control, are included.
-
Inoculum Preparation: A standardized inoculum of the fungal isolate to be tested is prepared according to CLSI guidelines (M38-A2 for filamentous fungi or M27-A3 for yeasts). The final inoculum concentration in the wells is typically 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
Reading the Results: The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control), as determined visually or by spectrophotometry.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula:
FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of FICI Values:
Visualizing the Mechanisms of Action and Experimental Workflow
To better understand the basis for potential synergy and the experimental approach, the following diagrams illustrate the key fungal signaling pathway and a typical experimental workflow.
Caption: Fungal Ergosterol Biosynthesis Pathway and Drug Targets.
Caption: Checkerboard Microdilution Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Combinations in Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newer Topical Treatments in Skin and Nail Dermatophyte Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Naftifine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. emerypharma.com [emerypharma.com]
Comparative Efficacy of Naftifine Hydrochloride Delivery Systems: A Guide for Researchers
Introduction
Naftifine hydrochloride is a topical antifungal agent from the allylamine class, renowned for its fungicidal activity against a wide spectrum of dermatophytes, the common culprits behind skin fungal infections like tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2][3] Its mechanism of action involves the specific inhibition of the squalene epoxidase enzyme.[2][4] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, and its inhibition disrupts the formation of the fungal cell membrane, leading to cell death.[2][4]
While effective, the therapeutic success of topical naftifine is highly dependent on its delivery system's ability to overcome the skin's primary barrier, the stratum corneum.[5][6] The highly lipophilic nature of naftifine (logP: 5.4) causes it to accumulate in this outermost layer, which can limit its penetration into the deeper layers of the epidermis where fungal infections reside.[5][6] This guide provides a comparative analysis of conventional versus novel delivery systems for this compound, supported by experimental data to inform future formulation development.
Mechanism of Action: Squalene Epoxidase Inhibition
This compound targets and inhibits the enzyme squalene epoxidase, a key step in the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to an accumulation of squalene, which is toxic to the fungal cell at high concentrations, and a deficiency in ergosterol, compromising cell membrane integrity and ultimately leading to fungal cell death.
Caption: Naftifine HCl inhibits squalene epoxidase, blocking ergosterol synthesis.
Performance Comparison of Delivery Systems
The choice of vehicle plays a pivotal role in the cutaneous delivery of naftifine. While conventional creams and gels are widely used, novel nanoformulations such as microemulsions, transethosomes, and niosomes have been developed to enhance skin penetration and improve therapeutic outcomes.
Table 1: In Vitro Skin Permeation of this compound Formulations
| Formulation Type | Mean Flux (µg/cm²/h) | Permeability Coefficient (Kp) Enhancement | Drug Deposition in Deeper Skin Layers | Reference |
| Commercial Cream | 21.32 ± 1.56 | 1 (Baseline) | Limited; acts as a reservoir in the stratum corneum. | [6][7] |
| Microemulsion (ME1) | 109.99 ± 1.58 | ~5-fold increase vs. cream | Highly significant increase (p<0.001) vs. cream. | [7][8] |
| Microemulsion (ME2) | 45.59 ± 2.10 | Not Reported | Highly significant increase (p<0.001) vs. cream. | [7][8] |
| Transethosomes | Not Reported | Not Reported | Significantly higher (p<0.05) vs. cream. | [6] |
Table 2: Antifungal Efficacy Comparison
| Formulation Type | Antifungal Activity | Target Organisms | Reference |
| Commercial Cream | Baseline Efficacy | Candida albicans, Candida parapsilosis | [9] |
| Microemulsions | Superior antifungal activity compared to commercial cream. | Candida albicans, Candida parapsilosis | [9][10] |
| Naftifine Gel 2% | Statistically significant mycological cure vs. vehicle (p<0.0001). | Dermatophytes (in tinea pedis) | [1][11] |
| Clove Oil Nanoemulsion | Synergistic effect; enhanced antifungal activity. | Trichophyton rubrum | [12] |
Detailed Analysis of Delivery Systems
Conventional Formulations (Creams and Gels)
Standard topical formulations of naftifine are available as 1% and 2% creams and gels.[3] Clinical trials have demonstrated their efficacy over vehicle controls. For instance, in pooled results from two large studies, naftifine gel 2% applied once daily for two weeks resulted in significantly higher rates of complete cure and mycological cure compared to the vehicle in patients with both interdigital and moccasin-type tinea pedis.[1][11] An important characteristic of these formulations is their ability to create a drug reservoir in the stratum corneum. Studies using tape stripping have shown that naftifine is present in this skin layer for up to four weeks after the last application, which may explain the continued clinical improvement observed even after treatment cessation.[13]
Novel Formulations: Nano-Carriers
To overcome the barrier properties of the stratum corneum, various nanosized colloidal carriers have been investigated.[8][14]
-
Microemulsions (MEs): These are clear, thermodynamically stable, isotropic systems of oil, water, surfactant, and co-surfactant.[9][10] Studies have shown that naftifine-loaded microemulsions significantly enhance skin permeation compared to conventional creams.[7][9] One study found that an optimized microemulsion (ME1) increased the flux of naftifine through pig skin by over five-fold compared to a commercial cream.[7] This enhancement is attributed to the ability of microemulsions to increase the fluidity of the stratum corneum lipid bilayers.[9][10] Consequently, drug-loaded microemulsions exhibit superior antifungal activity against species like Candida albicans and Candida parapsilosis.[9]
-
Transethosomes: These are advanced vesicular systems containing phospholipids, ethanol, water, and a surfactant or edge activator.[6] They offer the combined advantages of high deformability and the penetration-enhancing effect of ethanol. Research indicates that transethosomal formulations can significantly improve the deposition of naftifine into deeper skin layers compared to conventional creams, which tend to confine the drug to the stratum corneum.[6]
-
Niosomes: These are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. An alcohol-free niosome gel of this compound has been developed as a potentially less irritating alternative to commercial gels that contain high concentrations of alcohol.[15][16] These formulations achieved a drug entrapment efficiency of up to 50% and demonstrated the potential for effective delivery without the use of alcohol.[15][16]
-
Polymeric Nail Lacquers: For the challenging indication of onychomycosis (fungal nail infection), polymeric nail lacquers have been explored.[17][18] Studies show that naftifine penetration into the nail plate is inherently low. However, the inclusion of chemical enhancers like thioglycolic acid can double the drug's accumulation. Furthermore, combining the enhancer-containing formulation with physical enhancement methods, such as pretreatment with a fractional CO2 laser, can increase permeation threefold.[17][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used in the evaluation of naftifine delivery systems.
In Vitro Skin Permeation Study
This experiment evaluates the rate and extent of drug penetration through a skin sample.
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
-
Methodology: Full-thickness skin (often porcine ear skin) is mounted on a vertical Franz diffusion cell, separating the donor and receptor compartments. The receptor chamber is filled with a phosphate-buffered saline solution and maintained at 32°C. The test formulation is applied to the surface of the stratum corneum in the donor compartment. At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed for naftifine concentration, typically by RP-HPLC.[7][9]
Antifungal Susceptibility Testing
These assays determine the potency of the antifungal formulation against specific fungal strains.
Caption: General workflow for determining Minimum Inhibitory (MIC) and Fungicidal (MFC) Concentrations.
-
Methodology: The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) are determined using broth microdilution methods according to CLSI guidelines.[19] A standardized fungal inoculum is added to 96-well plates containing serial dilutions of the naftifine formulation. After incubation, the MIC is recorded as the lowest concentration showing no visible growth. To determine the MFC, aliquots from wells showing no growth are subcultured onto drug-free agar plates. The MFC is the lowest concentration that prevents any fungal growth on the subculture.[19]
Quantification by RP-HPLC
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately quantifying naftifine in samples from permeation and deposition studies.
-
Typical Parameters:
Conclusion
The delivery system for this compound is a critical determinant of its therapeutic efficacy. While conventional creams and gels are effective and can form a persistent drug reservoir in the stratum corneum, their ability to deliver the drug to deeper skin layers is limited.[6][13] Novel nanoformulations, particularly microemulsions and transethosomes, have demonstrated a marked superiority in enhancing skin permeation and drug deposition.[6][7][8][14] These advanced systems can increase the fluidity of the stratum corneum, allowing for greater penetration of naftifine to the site of infection, which translates to superior antifungal activity.[9] The development of alcohol-free niosome gels also presents a promising alternative for patients with sensitive skin.[15] For researchers and drug development professionals, focusing on these advanced colloidal carrier systems offers a clear pathway to optimizing the topical delivery of naftifine and improving clinical outcomes in the treatment of superficial fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Articles [globalrx.com]
- 3. ijord.com [ijord.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. In Vitro Skin Permeation and Antifungal Activity of Naftifine Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colloidal nanocarriers for the enhanced cutaneous delivery of naftifine: characterization studies and in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. In Vitro Skin Permeation and Antifungal Activity of Naftifine Microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of naftifine HCl Gel 2% in the treatment of interdigital and moccasin type tinea pedis: pooled results from two multicenter, randomized, double-blind, vehicle-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development, optimization and characterization of nanoemulsion loaded with clove oil-naftifine antifungal for the management of tinea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and relevance of this compound in the stratum corneum up to four weeks following the last application of naftifine cream and gel, 2% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Development of this compound alcohol-free niosome gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potential of Naftifine Application for Transungual Delivery [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RP-HPLC method for quantitative estimation of this compound in formulated products: development and validation | Journal of Applied Pharmaceutical Research [japtronline.com]
Safety Operating Guide
Proper Disposal Procedures for Naftifine Hydrochloride
The following provides essential safety and logistical information for the proper disposal of Naftifine Hydrochloride in a laboratory setting. These procedural guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Core Principle: Environmental Hazard
This compound is classified as very toxic to aquatic life, with long-lasting effects[1][2]. Therefore, it is imperative to prevent its release into the environment. Do not allow the product to enter the sewage system or water courses[1][2]. All disposal methods must align with national and local environmental regulations.
Hazard Classification Summary
To ensure proper handling, it is crucial to be aware of the hazard classifications associated with this compound.
| Hazard Type | Classification Summary |
| Acute Oral Toxicity | Harmful if swallowed (Category 4)[1][2]. |
| Aquatic Hazard (Acute) | Very toxic to aquatic life (Category 1)[1][2]. |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long-lasting effects (Category 1)[1][2]. |
| Transport Information | Some sources classify it as UN3077, Environmentally hazardous substance, solid, n.o.s.[2]. Other sources state it is not regulated as a dangerous good for transport. Always verify with your institution's shipping department. |
Step-by-Step Disposal Protocol
No specific experimental protocols for the disposal of this compound are cited in safety literature. The following is a consolidated procedure based on standard laboratory safety guidelines for hazardous chemical waste.
1. Waste Identification and Segregation:
-
Unused or Expired Product: Keep the chemical in its original container whenever possible. Ensure the label is intact and legible.
-
Contaminated Materials: This includes items such as gloves, pipette tips, bench paper, or absorbent material from a spill cleanup. These items must be considered hazardous waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
2. Containment and Labeling:
-
Solid Waste (Pure Chemical & Contaminated Items):
-
Collect waste in a dedicated, robust, and sealable container. For contaminated labware, double-bagging in thick plastic bags is recommended[3].
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").
-
-
Liquid Waste (Solutions containing Naftifine HCl):
-
Use a compatible, leak-proof, and sealable container. The original packaging or a UN-labeled container is appropriate[3].
-
Do not mix this compound waste with other chemical waste streams.
-
Label the container clearly with its full chemical contents.
-
3. Storage Prior to Disposal:
-
Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure storage practices prevent any possibility of environmental release, such as storing liquid waste containers within secondary containment trays[3].
4. Final Disposal:
-
All this compound waste must be disposed of through an approved and licensed hazardous waste disposal service or plant[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
-
Never dispose of this compound down the drain or in the regular trash[2]. While some general guidance for medications suggests disposal in household trash after mixing with an inert substance, this is not appropriate for a laboratory setting due to the high aquatic toxicity[4][5][6].
5. Spill Cleanup Procedure:
-
Evacuate the area if necessary and ensure adequate ventilation[1].
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
For solid spills, carefully take up the material dry to avoid generating dust.
-
For solutions, absorb the spill using an inert, liquid-binding material such as diatomite or universal binders[1].
-
Decontaminate the affected surface area, if appropriate, by scrubbing with alcohol[1].
-
Collect all cleanup materials (absorbent, used PPE) in a sealed container and dispose of it as hazardous waste as described above[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Naftifine HCl|65473-14-5|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Naftifine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Naftifine Hydrochloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Summary and GHS Classification
This compound is an allylamine antifungal agent.[1] While some safety data sheets (SDS) classify it as non-hazardous, a conservative approach considering its potential hazards is recommended for laboratory handling. Based on a comprehensive review of available data, the following Globally Harmonized System (GHS) classifications should be considered:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][2][3][4] |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction.[1][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | Warning | May cause damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment, Acute | H400 | Warning | Very toxic to aquatic life.[2][3][4] |
| Hazardous to the Aquatic Environment, Chronic | H410 | Warning | Very toxic to aquatic life with long lasting effects.[2][3][4] |
Toxicological Data
| Parameter | Value | Species | Reference |
| Oral LD50 | 1000 mg/kg | Mouse |
Personal Protective Equipment (PPE)
When handling this compound powder, especially during weighing and transfer operations, the following PPE is mandatory to prevent skin contact, inhalation, and eye exposure.[2]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles. | Protects eyes from airborne powder and accidental splashes. |
| Face Shield | Recommended when there is a significant risk of splashes. | ||
| Hand Protection | Gloves | Disposable nitrile gloves. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Lab Coat | Long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Impervious Clothing | Recommended for larger scale operations or when significant contamination is possible.[2] | ||
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder outside of a containment system (e.g., fume hood) to prevent inhalation.[2] |
Operational Plans: Safe Handling and Storage
Engineering Controls:
-
Ventilation: Handle this compound powder in a well-ventilated area. A chemical fume hood is recommended for all operations that may generate dust.[2]
-
Containment: For weighing and transferring potent active pharmaceutical ingredients (APIs) like this compound, consider the use of a containment system such as a glove box or a ventilated balance safety enclosure to minimize exposure.[5][6][7]
Safe Handling Practices:
-
Avoid creating dust.
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly after handling.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Protect from light.
Emergency Operational Plan
Personal Exposure:
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
Spill Response:
A minor spill of this compound powder in a laboratory setting can be managed by trained personnel following these steps. For large spills, evacuate the area and contact your institution's emergency response team.
Diagram 1: Workflow for handling a this compound powder spill.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste due to its toxicity to aquatic life.[2][3][4]
Solid Waste:
-
Contaminated Materials: Used PPE (gloves, lab coats), paper towels, and other solid materials contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Unused Product: Dispose of unused or expired solid this compound as hazardous chemical waste. Do not discard it in the regular trash.
Liquid Waste:
-
Solutions: Aqueous and solvent-based solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Container Rinsate: When rinsing glassware that contained this compound, collect the initial rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates containing the compound.
General Disposal Guidelines:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8]
-
Store waste containers in a designated satellite accumulation area.[8][9]
-
Do not mix this compound waste with other incompatible waste streams.
-
Follow your institution's specific procedures for the final disposal of hazardous chemical waste.[9][10]
References
- 1. This compound | C21H22ClN | CID 5281098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naftifine HCl|65473-14-5|MSDS [dcchemicals.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 6. ilcdover.com [ilcdover.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
